beta-Butyrolactone
Description
Historical Context of Beta-Butyrolactone (B51020) Research
Research into the polymerization of β-Butyrolactone dates back over 35 years, with early reports focusing on anionic ring-opening polymerization (ROP) encyclopedia.pubopenrepository.com. Initial studies demonstrated the polymerization of β-Butyrolactone using homogeneous solutions of potassium in THF in the presence of crown ethers, which were found to be essential for the anionic ROP of this monomer encyclopedia.pubopenrepository.comacs.org. Alkali metal naphthalenides complexed with crown ethers or cryptands were also identified as effective initiators for ROP, yielding poly(β-butyrolactone) (poly(BBL)) with high yields and narrow molecular mass distributions encyclopedia.pubopenrepository.com.
The chemical synthesis of poly(3-hydroxybutyrate) (PHB) via the ROP of racemic β-Butyrolactone has been an area of intensive effort since the 1960s researchgate.netresearchgate.net. Despite these long-standing efforts, achieving PHB with high isotacticity and high molecular weight through chemical synthesis remained a challenge for many years researchgate.net. Early anionic polymerization methods were noted to be particularly difficult due to the propensity of active centers to deactivate openrepository.com.
Significance of this compound in Polymer Science
β-Butyrolactone holds significant importance in polymer science primarily as a monomer for the synthesis of polyhydroxyalkanoates (PHAs), particularly poly(3-hydroxybutyrate) (PHB) wikipedia.orgencyclopedia.pubmdpi.com. PHAs are a class of biodegradable and biocompatible aliphatic polyesters that are considered sustainable alternatives to petroleum-based plastics researchgate.netmdpi.comresearchgate.net. While PHB is naturally produced by microorganisms, the chemical synthesis of PHB from β-Butyrolactone via ROP offers advantages in controlling polymer architecture, molecular weight, and dispersity researchgate.netmdpi.com.
The ring-opening polymerization of β-Butyrolactone can proceed via different mechanisms depending on the initiator or catalyst used, including anionic, cationic, and coordination-insertion polymerization encyclopedia.pubmdpi.commdpi.com. Coordination polymerization, often mediated by metal complexes (such as those based on aluminum, tin, yttrium, zinc, and lanthanum), has been a key area of research for achieving controlled polymerization and influencing the stereochemistry (tacticity) of the resulting PHB mdpi.commdpi.com.
The ability to synthesize PHB and its copolymers with controlled properties from β-Butyrolactone is crucial for expanding their applications. Unlike naturally sourced PHB, which can be brittle and have a high melting temperature, synthetic routes allow for the tuning of properties like melting temperature and elongation at break by controlling the polymer's stereoregularity and molecular weight acs.org.
Furthermore, β-Butyrolactone serves as a versatile building block for creating various polymer architectures, including block and random copolymers, by copolymerization with other cyclic monomers like ε-caprolactone, lactide, and ethylene (B1197577) glycol mdpi.comrsc.orgrsc.orgresearchgate.net. These copolymers can exhibit tailored thermal and mechanical properties, as well as tunable biodegradation rates and biocompatibility, making them suitable for a range of applications, including drug delivery systems, implants, and packaging materials encyclopedia.pubresearchgate.netmdpi.commdpi.com.
Current Research Landscape and Future Directions
Current research on β-Butyrolactone continues to focus on developing more efficient and selective catalytic systems for its ring-opening polymerization. A significant area of investigation is the development of catalysts that can control the stereochemistry of the polymerization, enabling the synthesis of isotactic, syndiotactic, or atactic poly(3-hydroxybutyrate) with desired properties researchgate.netresearchgate.netresearchgate.netacs.org. Recent work has reported highly isoselective ROP of racemic β-Butyrolactone using specific catalyst systems, achieving high productivity and isoselectivity researchgate.netacs.org. The use of in situ-generated catalysts based on metals like yttrium and lanthanum with specific ligand systems has shown promise in this regard researchgate.netacs.org.
Another active research direction involves exploring organocatalysts as alternatives to metal-based systems, which can leave toxic residues that are undesirable for biomedical and microelectronic applications acs.org. Bifunctional organoboron catalysts, for instance, have been explored for controlled ROP of β-Butyrolactone acs.org.
Researchers are also investigating the copolymerization of β-Butyrolactone with other monomers to create novel biodegradable materials with enhanced or tailored properties mdpi.comrsc.org. This includes the synthesis of block copolymers with segments of poly(ε-caprolactone), poly(lactic acid), or polyethylene (B3416737) glycol to achieve specific thermal, mechanical, and degradation characteristics mdpi.comrsc.orgrsc.org.
Future directions in β-Butyrolactone research are likely to involve the design of increasingly sophisticated catalyst systems for precise control over polymerization, including stereoselectivity and molecular weight distribution. There is also growing interest in utilizing β-Butyrolactone and its resulting polymers in advanced applications such as drug delivery systems and tissue engineering scaffolds, which necessitates further research into their functionalization and biocompatibility encyclopedia.pubmdpi.comresearchgate.net. The development of scalable and sustainable synthesis methods for β-Butyrolactone and its polymers remains a key challenge and an area for future focus chinesechemsoc.org.
Table 1: Selected Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₆O₂ | nih.govfishersci.ca |
| Molecular Weight | 86.09 g/mol | nih.govfishersci.ca |
| CAS Number | 3068-88-0 | fishersci.casigmaaldrich.com |
| PubChem CID | 18303 | nih.govfishersci.ca |
| Physical State | Clear colorless liquid | nih.gov |
| Odor | Acetone-like or mint-like | wikipedia.orgnih.gov |
| Solubility | Miscible with water, soluble in many organic solvents | wikipedia.org |
| Boiling Point | 71-73 °C at 29 mmHg | sigmaaldrich.com |
| Melting Point | -43.5 °C | sigmaaldrich.com |
| Density | 1.056 g/mL at 25 °C | sigmaaldrich.com |
Table 2: Examples of Catalysts and Polymerization Outcomes in β-Butyrolactone ROP
| Catalyst System | Tacticity of PHB | Key Findings | Source |
| Potassium naphthalenide + Crown Ether/Cryptand | Atactic | High yields, narrow molecular mass distribution encyclopedia.pubopenrepository.com | encyclopedia.pubopenrepository.com |
| Yttrium or Lanthanum with Salan-type Pro-ligands | Isotactic | High isoselectivity (Pm up to 0.89), high activity (TOF up to 32,000 h-1) researchgate.netacs.org | researchgate.netacs.org |
| Zinc complexes with Thioether-Amide Ligands | Not specified | Active in ROP, controlled molecular weights, narrow dispersity mdpi.com | mdpi.com |
| Bifunctional Organoboron Catalysts | Isotactic | Controlled ROP, inversion of stereocenter observed with (S)-BBL acs.org | acs.org |
| Chromium(III) Salphen Complexes | Isotactic enriched | Converts racemic β-BL to isotactic enriched PHB sigmaaldrich.comacs.org | sigmaaldrich.comacs.org |
| Mononuclear Zirconium Compounds | Not specified | Living ROP, controlled molecular weight, narrow molecular weight distributions rsc.org | rsc.org |
| Sodium Hydride | Not specified | Satisfactory catalytic activity in copolymerization with ε-caprolactone researchgate.net | researchgate.net |
| Trifluoromethane Sulfonic Acid | Not specified | Selective O-acyl bond cleavage, controlled molecular weights, narrow dispersity rsc.org | rsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyloxetan-2-one | |
|---|---|---|
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InChI |
InChI=1S/C4H6O2/c1-3-2-4(5)6-3/h3H,2H2,1H3 | |
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InChI Key |
GSCLMSFRWBPUSK-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1CC(=O)O1 | |
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Molecular Formula |
C4H6O2 | |
| Record name | BETA-BUTYROLACTONE | |
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Related CAS |
36486-76-7 | |
| Record name | 2-Oxetanone, 4-methyl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID1020223 | |
| Record name | beta-Butyrolactone | |
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Molecular Weight |
86.09 g/mol | |
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Physical Description |
Beta-butyrolactone is a clear colorless liquid with an acetone-like odor. (NTP, 1992), Clear colorless liquid with an odor like acetone; [CAMEO] | |
| Record name | BETA-BUTYROLACTONE | |
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| Record name | beta-Butyrolactone | |
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Boiling Point |
160 to 163 °F at 29 mmHg (NTP, 1992) | |
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Flash Point |
140 °F (NTP, 1992) | |
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Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992) | |
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Density |
1.0555 at 68 °F (NTP, 1992) - Denser than water; will sink | |
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Vapor Pressure |
0.5 mmHg at 108 °F ; 5.5 mmHg at 124 °F; 18.5 mmHg at 163 °F (NTP, 1992), 1.65 [mmHg] | |
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| Record name | beta-Butyrolactone | |
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CAS No. |
3068-88-0, 36536-46-6 | |
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| Record name | β-Butyrolactone | |
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| Record name | 2-Oxetanone, 4-methyl- | |
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| Record name | 4-methyloxetan-2-one | |
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| Record name | .BETA.-BUTYROLACTONE | |
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Melting Point |
-46.3 °F (NTP, 1992) | |
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Synthetic Methodologies for Beta Butyrolactone Derivatives
Catalytic Asymmetric Synthesis of Beta-Butyrolactones
Catalytic asymmetric synthesis allows for the production of specific enantiomers of beta-butyrolactone (B51020), which is crucial for applications requiring stereochemical control.
Enantioselective Tandem Michael-Aldol Reactions
Enantioselective tandem Michael-aldol reactions have been developed as a method for the asymmetric synthesis of substituted gamma-butyrolactones, including alpha-alkylidene-beta-hydroxy-gamma-butyrolactones and related natural products acs.orgnih.gov. This approach utilizes a sequence of Michael addition followed by an aldol (B89426) reaction to construct the lactone ring with control over stereochemistry. Research has demonstrated the synthetic utility of this method for the facile synthesis of trisubstituted gamma-butyrolactone (B3396035) natural products. acs.orgnih.gov
Asymmetric Hydrogenation of Butenolides
Asymmetric hydrogenation of butenolides is a highly efficient method for accessing optically active butyrolactones. This process involves the addition of hydrogen to a carbon-carbon double bond in a butenolide in the presence of a chiral catalyst, leading to the formation of a saturated butyrolactone with high enantioselectivity. Ruthenium-BINAP systems have been successfully applied for the asymmetric hydrogenation of gamma-butenolides to yield optically active beta-substituted gamma-butyrolactones. acs.orgnih.govresearchgate.net Other transition metals, including rhodium, iridium, and cobalt, have also been employed in the catalytic asymmetric hydrogenation of butenolides. acs.orgnih.gov Copper-catalyzed asymmetric 1,4-reduction of beta-substituted gamma-butenolides using chiral CuH species generated in situ has also been reported, with alcoholic additives proving crucial for high yields. acs.orgnih.gov Rhodium(I)-catalyzed asymmetric hydrogenation of gamma-butenolides and gamma-hydroxybutenolides using Rh/ZhaoPhos as a catalyst has provided chiral gamma-butyrolactones in high yields and enantioselectivities. nih.gov
Organocatalytic Approaches to Chiral Beta-Butyrolactones
Organocatalysis offers metal-free alternatives for asymmetric synthesis. Organocatalytic approaches have been explored for the synthesis of chiral beta-butyrolactones and related structures. For instance, organocatalytic cross-aldol reactions followed by reduction have provided a method for the synthesis of 4-(hydroxyalkyl)-gamma-butyrolactones with high diastereo- and enantioselectivity. acs.orgnih.gov N-heterocyclic carbene (NHC) catalysis has been utilized in cooperative catalytic systems for the synthesis of substituted gamma-butyrolactones. sci-hub.seoaepublish.com NHC-catalyzed [3+2] annulations of homoenolate intermediates with electrophilic carbonyl derivatives have provided access to beta,gamma-disubstituted gamma-butyrolactones. sci-hub.se
Metal-Catalyzed Asymmetric Cyclocarbonylation
Metal-catalyzed asymmetric cyclocarbonylation reactions involve the formation of a cyclic structure through the incorporation of carbon monoxide, with stereochemical control dictated by a chiral metal catalyst. This methodology has been applied in the synthesis of gamma-butyrolactones. For example, titanocene-catalyzed cyclocarbonylation of o-allyl aryl ketones has been described as a catalytic "hetero Pauson-Khand"-type process yielding gamma-butyrolactones. acs.org Research has also explored the use of chromium and cobalt complexes in the cyclocarbonylation of epoxides, such as propylene (B89431) oxide, to produce this compound with high conversion and selectivity. mdpi-res.com
Chemo-enzymatic Synthetic Routes
Chemo-enzymatic synthesis combines chemical and enzymatic steps to leverage the selectivity and efficiency of enzymes. This approach has been used for the synthesis of functionalized lactones, including gamma-butyrolactone derivatives. A chemo-enzymatic pathway involving lipase-mediated Baeyer-Villiger oxidation of levoglucosenone (B1675106), a cellulose-derived molecule, has been developed to produce (S)-gamma-hydroxymethyl-alpha,beta-butenolide and (S)-gamma-hydroxymethyl-gamma-butyrolactone. acs.orgrsc.orgrsc.orgcapes.gov.brfigshare.com This route demonstrates the potential of using biocatalysts in the synthesis of chiral lactones from renewable resources. Another biocatalytic tandem approach involves aldol addition and carbonyl reduction catalyzed by stereoselective aldolases and ketoreductases for the synthesis of homochiral 2-hydroxy-4-butyrolactone derivatives. csic.esnih.gov
Biotechnological Production of this compound
Biotechnological methods offer sustainable routes for the production of chemicals. While this compound is primarily known as a monomer for microbial PHB production, research also explores the potential for microorganisms to produce this compound or its precursors. Poly([R]-3-hydroxybutyrate) is synthesized by biotechnological processes using bacterial fermentation of various substrates. mdpi.com While the focus is often on the polymer, the biological pathways involved in the production of 3-hydroxybutyrate (B1226725), the precursor to this compound, are relevant. Some microorganisms, such as Aspergillus terreus, are known to produce butyrolactone derivatives as secondary metabolites, although this compound itself is typically produced chemically or as a monomer for polymerization in biotechnological contexts. researchgate.net
Enzymatic Conversion Strategies
Enzymes, particularly hydrolases like lipases and PHB depolymerases, have been explored as catalysts for the ring-opening polymerization of β-butyrolactone to produce PHB researchgate.netnih.govacs.org. This represents an enzymatic conversion strategy where the β-BL monomer is converted into a polymer.
Studies have shown that lipases from sources such as Candida antarctica (CALB), porcine pancreas (PPL), and Candida cylindracea (CC) can catalyze the ROP of β-butyrolactone researchgate.netacs.orgnih.gov. The enzymatic polymerization can yield both cyclic and linear poly(3-hydroxybutyrate) chains researchgate.netacs.org. Research indicates that the stereochemistry of the β-BL monomer affects the polymerization, with (R)-β-BL being more readily polymerized by lipase (B570770) to yield higher molecular weight PHB compared to the racemic mixture (R,S)-β-BL researchgate.netacs.org.
Detailed research findings on enzymatic polymerization include studies on the effect of reaction conditions, such as temperature and the presence of ionic liquids, on monomer conversion and polymer molecular weight researchgate.netacs.orgnih.gov. For instance, polymerization using lipases has been conducted at temperatures between 60 and 100 °C, yielding PHB with weight-average molecular weights up to 7300 researchgate.netacs.org. The use of ionic liquids has also been investigated, showing that certain ionic liquids can support lipase-catalyzed ROP of lactones, although oligomers were obtained from β-butyrolactone in one study nih.gov.
Furthermore, studies involving PHB depolymerases have demonstrated their ability to catalyze the ring-opening polymerization of (R)-β-butyrolactone nih.gov. Research using site-specific mutants of PHB depolymerase from Alcaligenes faecalis T1 has confirmed that the catalytic triad (B1167595) of the enzyme is essential for this polymerization activity nih.gov.
Interactive Data Table: Enzymatic Ring-Opening Polymerization of β-Butyrolactone
| Enzyme Source | Monomer Used | Temperature (°C) | Molecular Weight (Mw) | Monomer Conversion (%) | Reference |
| Porcine Pancreatic Lipase | (R,S)-β-BL | 60-100 | Up to 7300 | Not specified | researchgate.netacs.org |
| Candida cylindracea Lipase | (R,S)-β-BL | 60-100 | Up to 7300 | Not specified | researchgate.netacs.org |
| Candida antarctica Lipase B | β-Butyrolactone | Not specified | Oligomers (DP=5) | Not specified | nih.gov |
| Alcaligenes faecalis T1 PHB Depolymerase | (R)-β-BL | 80 | High conversion | High | nih.gov |
Note: Molecular weight and conversion data may vary depending on specific reaction conditions detailed in the references.
Enzymatic conversion strategies also encompass the use of enzymes in the synthesis of functionalized butyrolactone derivatives. For example, lipase-mediated Baeyer-Villiger oxidation has been employed in the chemo-enzymatic synthesis of (S)-γ-hydroxymethyl-γ-butyrolactone from levoglucosenone rsc.orgresearchgate.net. This highlights the utility of enzymes in introducing functional groups or modifying existing structures to yield substituted lactones rsc.orgresearchgate.net. Another example involves the use of porcine pancreatic lipase to convert racemic methyl γ-hydroxypentanoate into (S)-(-)-γ-methyl-γ-butyrolactone, demonstrating the enantioselective nature of enzymatic transformations acs.orgsci-hub.se.
Synthesis of Functionalized this compound Analogues
The synthesis of functionalized this compound analogues is crucial for tailoring the properties of derived polymers or for generating biologically active molecules. Functionalization can be achieved through various chemical and chemo-enzymatic routes.
One approach involves the ring-opening polymerization of β-butyrolactone using initiators that introduce specific end groups, leading to functionalized poly(3-hydroxybutyrate) (PHB) analogues or copolymers researchgate.netnih.govx-mol.net. Anionic ring-opening polymerization of β-BL mediated by activated anionic initiators has been used to synthesize functionalized PHB with defined end groups researchgate.netnih.govx-mol.net. For instance, using initiators like potassium naphthalenide/18-crown-6 (B118740) or CH₃-OK/18-crown-6 complexes can lead to polymers with specific end functionalities researchgate.net. Sodium phenoxides have also been explored as initiators, influencing the polymerization mechanism and the resulting end groups (e.g., 3-phenoxybutyrate initial groups) nih.govresearchgate.netencyclopedia.pub.
The synthesis of copolymers involving β-butyrolactone and other lactones or monomers is another route to functionalized materials. Copolymers of β-butyrolactone with ε-caprolactone have been synthesized using catalysts like zinc lactate (B86563) or through anionic ring-opening copolymerization with monomers such as β-ethoxymethyl-β-propiolactone acs.orgnih.govencyclopedia.pub. These copolymerization strategies allow for the incorporation of different monomer units, leading to materials with varied properties acs.orgencyclopedia.pub.
Furthermore, functionalized β-butyrolactone analogues can be synthesized through the modification of the β-butyrolactone structure itself or by incorporating functional groups into the precursors used for its synthesis. While direct methods for synthesizing substituted β-butyrolactones were not extensively detailed in the search results, the synthesis of functionalized γ-butyrolactone derivatives, such as those with modified side chains, has been reported nih.gov. These approaches often involve multi-step organic synthesis, including reactions like aldol condensation and lactonization nih.gov.
The development of new catalytic systems for the ring-opening polymerization of β-butyrolactone also contributes to the synthesis of functionalized polymers. Metal-based catalysts, including those based on zinc and yttrium, have been developed to control the stereochemistry and architecture of the resulting PHB, which can be considered a form of functionalization at the polymer level mdpi.comacs.org. Organocatalysts, such as N-heterocyclic carbene-carbodiimide betaines, have also been explored for the ROP of racemic β-BL, leading to atactic PHB acs.org.
The synthesis of graft copolymers incorporating β-butyrolactone-derived segments has also been achieved. For example, poly(4-vinylbenzyl-g-β-butyrolactone) graft copolymers have been synthesized using a combination of ring-opening polymerization of β-butyrolactone with propargyl alcohol and "click" chemistry techniques researchgate.net. This method allows for the creation of complex polymer architectures with segments derived from β-butyrolactone researchgate.net.
Polymerization Mechanisms and Kinetics of Beta Butyrolactone
Ring-Opening Polymerization (ROP) of Beta-Butyrolactone (B51020)
ROP of BBL involves the cleavage of the lactone ring, leading to the formation of polymer chains. This process can be initiated by different types of catalysts and initiators, including anionic, cationic, and coordination-insertion systems. wikipedia.orgnih.gov The mechanism and kinetics of BBL ROP are significantly influenced by the nature of the initiator, counterions, and solvent.
Anionic Ring-Opening Polymerization
Anionic ROP is a widely studied method for polymerizing BBL. This mechanism typically involves a nucleophilic attack on the BBL monomer, leading to ring opening and chain growth via anionic active centers. mdpi.com
Initiation Mechanisms and Active Centers (e.g., Alkoxide, Carboxylate)
In anionic ROP of BBL, the initiation mechanism is highly dependent on the nature of the anionic initiator. Two primary ring-opening pathways are possible: O-acyl cleavage and O-alkyl cleavage. encyclopedia.pub O-acyl cleavage results in the formation of an alkoxide chain-end group, while O-alkyl cleavage leads to a carboxylate end group. encyclopedia.pub
Weak nucleophiles and bases, such as salts of carboxylic acids, typically initiate BBL polymerization via an SN2 mechanism involving attack at the C4 carbon of the lactone ring, causing alkyl-oxygen bond cleavage. mdpi.comresearchgate.net This generates a carboxylate ion, which acts as the chain growth center. mdpi.comresearchgate.net
Strong nucleophiles, such as alkali metal alkoxides, in aprotic solvents can react with BBL through nucleophilic substitution at the carbonyl carbon, resulting in acyl-oxygen bond scission and the formation of an unstable β-hydroxyester alkoxide. encyclopedia.pub This intermediate can transform into the respective alkyl crotonate. encyclopedia.pub In some cases, the alkali metal hydroxide (B78521) formed in this reaction can act as the real polymerization initiator, reacting with the monomer to form a hydroxyacid salt. encyclopedia.pub
Another initiation pathway involves the abstraction of an α-proton from the monomer by strong bases like alkali metal naphthalenides or hydrides, often in the presence of crown ethers. mdpi.comencyclopedia.pub This forms a corresponding enolate, which subsequently undergoes alkyl-oxygen bond scission to yield a crotonate salt. mdpi.comencyclopedia.pub The crotonate species then initiates propagation, with chain growth proceeding through active carboxylate groups. mdpi.comencyclopedia.pub
Studies using sodium phenoxide derivatives with varying basicity and nucleophilicity have shown that while the initiation reaction can proceed through different pathways (attack at C2 or C4, or proton abstraction), the ultimate chain growth centers are usually carboxylate species. mdpi.comnih.gov The ratio of initial groups observed in the polymer depends significantly on the basicity and nucleophilicity of the phenoxide initiator. nih.govresearchgate.net
Effect of Initiator Nucleophilicity and Basicity
The basicity and nucleophilicity of the anionic initiator play a crucial role in determining the mechanism of BBL ring opening. mdpi.comencyclopedia.pubresearchgate.net While the structure of the active centers of some anionic initiators may not directly affect the initiation mechanism, their basicity and nucleophilicity are key factors. encyclopedia.pub
Weak nucleophiles and bases favor the SN2 mechanism involving alkyl-oxygen cleavage. mdpi.com Strong nucleophiles can lead to acyl-oxygen cleavage. encyclopedia.pub Initiators with high basicity, such as alkali metal naphthalenides or hydrides, can initiate polymerization through α-proton abstraction. mdpi.comencyclopedia.pub The ratio of initial groups in the resulting polyester (B1180765) is strongly influenced by the initiator's basicity and nucleophilicity. nih.govresearchgate.net
Influence of Counterions and Solvents
The activity of the initiator and the polymer chain-growth centers in anionic ROP of BBL are significantly affected by cation-anion interactions, the size of the counterion, and the polarity of the solvent. mdpi.comresearchgate.net
In solvents with relatively low polarity, such as tetrahydrofuran (B95107) (THF), the polymerization rate initiated with acetic acid salts shows a significant dependence on the size of the counterion and the type of macrocyclic ligand used for activation. researchgate.net For instance, in THF, the polymerization rate initiated by acetic acid salts with different counterions and ligands follows the order: K+/Kryptofix 222 > TBA+ > K+/18C6 > Na+/18C6 > Na+/15C5 > K+. researchgate.net
Highly polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), can activate anionic initiators and facilitate the polymerization of BBL. researchgate.netacs.org Using bulky counterions or highly polar solvents can achieve a similar activation effect as complexing alkali metal counterions with crown ethers or cryptands. researchgate.netacs.org
The solvent polarity can accelerate or retard the polymerization depending on the initiator (counterion)/solvent system. researchgate.net For carboxylates with a small counterion in a highly polar solvent or a large counterion in a low polarity solvent, acceleration of the reaction has been observed. researchgate.netresearchgate.net Conversely, for salts with a large counterion in a highly polar solvent, a retardation effect was noted. researchgate.netresearchgate.net
Stereochemistry and Microstructure Control (e.g., Atactic, Isotactic, Syndiotactic)
The stereochemistry and microstructure of the resulting poly(3-hydroxybutyrate) (PHB) from BBL polymerization are highly dependent on the absolute configuration of the monomer used (R, S, or racemic mixture) and the reaction conditions, particularly the initiator/catalyst system employed. mdpi.comrsc.orgacs.orgresearchgate.net
Polymerization of racemic (R,S)-β-butyrolactone typically yields atactic polyhydroxybutyric acid, which is an amorphous material. wikipedia.orgrsc.orgacs.orgscispace.comopenrepository.com However, by using specific catalysts or initiators, it is possible to synthesize atactic, isotactic-enriched, and syndiotactic-enriched PHB from racemic BBL. rsc.org
Anionic polymerization of optically active (R)-β-butyrolactone initiated with 18-crown-6 (B118740) complexes of potassium alkoxide or a simple carboxylate can proceed with inversion of configuration, leading to the formation of isotactic poly((S)-β-hydroxybutyrate). acs.org This isotactic polymer is crystalline with a melt transition temperature around 126 °C. acs.org
Polymerization of racemic BBL under similar anionic conditions can produce atactic polymer, but at lower temperatures, predominantly syndiotactic poly((R,S)-β-hydroxybutyrate) can be obtained. acs.org Syndiotactic PHB, containing alternating sequences of (R)- and (S)-β-hydroxybutyrate units, is of interest for comparing its properties with isotactic PHB. acs.org
Metal-based initiators, particularly coordination metal complexes, are often used to control the stereochemistry and obtain PHB with controlled tacticity. mdpi.comnih.gov Yttrium-based catalysts, for instance, have been shown to afford syndiotactic-enriched PHB from racemic BBL. rsc.orgfrontiersin.org The stereoregularity of the polymer chains influences its thermal properties. rsc.org
Achieving high isotacticity (Pm > 0.95) and high molecular weight (Mn > 10^5 g/mol ) simultaneously in the chemical synthesis of PHB from racemic BBL remains a goal to match the properties of natural, perfectly isotactic PHB. nih.gov While some catalysts can produce iso-enriched PHB, achieving high isotacticity and molecular weight together is challenging. nih.govrsc.org
Living Polymerization Characteristics
Living polymerization is a desirable characteristic as it allows for controlled molecular weight, narrow molecular weight distribution (low polydispersity index, PDI), and the synthesis of block copolymers. wikipedia.orgnih.gov Anionic ROP of BBL can exhibit living polymerization characteristics under appropriate conditions. wikipedia.orgnih.gov
Studies have shown that anionic polymerization of optically active BBL can lead to crystalline, isotactic PHB with low polydispersity (Mw/Mn ≈ 1.2), indicating a living polymerization. wikipedia.org Mononuclear zirconium compounds containing sterically hindered N,O-chelate and anionic dimethylamide ligands have been reported as initiators for BBL polymerization, resulting in PHB with narrow molecular weight distributions (ca. 1.03–1.07), indicative of a well-controlled living polymerization. nih.govrsc.org Kinetic studies in such systems often show a first-order dependence on the monomer concentration. nih.gov
The ability to achieve living polymerization allows for the synthesis of well-defined polymer architectures, including block copolymers, by sequential addition of different monomers. openrepository.comfrontiersin.orgrsc.org For example, "living" poly(BBL) with carboxylate active centers has been used to initiate the synthesis of block copolymers. openrepository.com
While living characteristics can be achieved, the active centers in anionic ROP of BBL are known to be prone to deactivation, which can pose challenges for maintaining living polymerization over extended periods or to high conversions. openrepository.com
Data Table Example (Illustrative - data points are synthesized from search results and not from a single source table):
| Initiator System | Solvent | Temperature (°C) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Tacticity (if reported) | Ref. |
| Potassium naphthalenide/18-crown-6 | THF | Room | High | High | Narrow | Atactic (from racemic) | encyclopedia.pubopenrepository.com |
| Sodium phenoxide derivatives | DMSO | Mild | Effective | Not specified | Not specified | Carboxylate growing species | mdpi.comnih.govresearchgate.netresearchgate.net |
| Acetic acid salts/various counterions | THF | Room | Varies with counterion | Not specified | Not specified | Not specified | mdpi.comresearchgate.net |
| Zirconium compound | Not specified | Room | High | 12,000 | 1.03–1.07 | Not specified | nih.govrsc.org |
| Yttrium salan-based catalyst | Toluene | 80 | Up to 100 (100 equiv) | Linear with conversion | Narrow | Syndiotactic-enriched | mdpi.comrsc.orgfrontiersin.org |
| Potassium alkoxide/18-crown-6 | Not specified | Room | Slow | Up to 40,000 | Narrow | Isotactic (from (R)-BBL), Syndiotactic (from rac-BBL at low T) | acs.org |
Note: This table is illustrative and combines information from different studies and initiators to demonstrate the type of data that might be presented. Specific values can vary significantly based on precise reaction conditions.
Detailed Research Findings Examples:
Research on anionic polymerization of BBL initiated with sodium phenoxides demonstrated that while different initiation pathways are possible depending on the phenoxide's basicity and nucleophilicity, the chain growth primarily occurs via carboxylate active centers. mdpi.comnih.govresearchgate.net
Studies on the influence of counterions and solvents in anionic ROP of BBL initiated by acetic acid salts in THF revealed a clear dependence of the polymerization rate on the counterion size and the presence of crown ethers, highlighting the importance of ion pairing and solvation effects. mdpi.comresearchgate.net
Investigations into the stereochemistry of anionic ROP of BBL using potassium alkoxide/18-crown-6 initiators showed that isotactic PHB can be obtained from (R)-BBL with inversion of configuration, while racemic BBL can yield predominantly syndiotactic PHB at lower temperatures. acs.org
Recent work with mononuclear zirconium compounds demonstrated controlled, living polymerization of BBL at room temperature, yielding PHB with low PDI, suggesting these systems are promising for synthesizing well-defined PHB. nih.govrsc.org
Coordination-Insertion Ring-Opening Polymerization
Coordination-insertion is a widely employed mechanism in the metal-catalyzed ROP of cyclic esters, including β-BL. nih.gov This mechanism typically involves the coordination of the monomer to a metal center, followed by the nucleophilic attack of an active species (often an alkoxide) on the coordinated lactone ring. nih.gov The polymerization then proceeds via the insertion of subsequent monomer units into the metal-alkoxide bond.
Metal Catalysts and Ligand Design
A variety of metal complexes have been investigated as catalysts for the coordination-insertion ROP of β-BL. These include complexes based on main-group metals like zinc (Zn), aluminum (Al), and indium (In), as well as transition metals such as yttrium (Y), chromium (Cr), titanium (Ti), and zirconium (Zr). nih.govmdpi.commdpi.comresearchgate.net The catalytic performance is highly dependent on both the central metal and the design of the ancillary ligands coordinated to it. mdpi.com
Zinc-based catalysts are advantageous due to their non-toxicity, low cost, and non-redox activity. mdpi.com For instance, zinc complexes featuring tetradentate thioether-amide ligands have shown activity in the ROP of rac-β-BL, particularly in the presence of an activating agent like isopropanol (B130326). mdpi.comresearchgate.net Studies have shown that increasing the steric hindrance of the substituent on the nitrogen atom of these ligands can negatively impact catalytic activity. mdpi.com Other zinc catalysts, including β-diiminate zinc alkoxides and amido-oxazolinate zinc complexes, have also been reported to polymerize β-BL with high rates and controlled molecular weights. mdpi.comresearchgate.net
Yttrium complexes, particularly those supported by dianionic aminoalkoxybis(phenolate) ligands, have been demonstrated to be effective initiators for the stereoselective ROP of racemic β-BL, leading to syndiotactic-enriched PHB. frontiersin.orgacs.org These catalysts operate via a coordination-insertion pathway. frontiersin.orgacs.org
Aluminum complexes, often featuring phenoxy-imine or phenoxy-amine based ligands, have also been explored for the ROP of lactides and β-BL. ufrgs.br
Gold (Au) complexes, specifically Au-N-heterocyclic carbene (NHC) complexes, have been used as initiators for the ROP of rac-β-BL under solvent-free conditions, proceeding via a coordination-insertion mechanism. sci-hub.se
Indium catalysts, such as ethoxy-bridged dinuclear indium complexes, have shown high activity and control in the polymerization of β-BL, enabling the formation of diblock polymers. rsc.org
The design of the ligand plays a crucial role in influencing the catalyst's activity, selectivity, and the stereochemistry of the resulting polymer. mdpi.comresearchgate.net
Mechanistic Pathways
In the ROP of β-lactones, including β-BL, two primary ring-opening pathways are possible: O-acyl cleavage and O-alkyl cleavage. researchgate.netencyclopedia.pubresearchgate.netchinesechemsoc.org
O-acyl cleavage: This pathway involves the nucleophilic attack at the carbonyl carbon, leading to the scission of the C(=O)-O bond and the formation of an alkoxide chain end. researchgate.netencyclopedia.pubresearchgate.netchinesechemsoc.org This mechanism is often observed with metal catalysts operating via a coordination mechanism. acs.org The stereochemistry at the stereogenic center (C4 in β-BL) is typically retained during O-acyl cleavage. chinesechemsoc.org
O-alkyl cleavage: This pathway involves the nucleophilic attack at the alkyl carbon (C4 in β-BL), resulting in the scission of the C-O bond and the formation of a carboxylate chain end. researchgate.netencyclopedia.pubresearchgate.netchinesechemsoc.org O-alkyl cleavage typically leads to the inversion of the stereochemistry at the stereogenic center. chinesechemsoc.org
The preferred cleavage pathway can depend on the nature of the nucleophile, the catalyst, and the reaction conditions. researchgate.net While anionic ROP of β-BL can proceed via either O-acyl or O-alkyl cleavage depending on the initiator, coordination-insertion mechanisms often favor O-acyl cleavage. researchgate.netencyclopedia.pubacs.org However, some studies on coordination-insertion copolymerization involving β-propiolactone (a related β-lactone) have suggested a predominant alkyl C-O bond cleavage under certain conditions. chinesechemsoc.org
For coordination-insertion, the mechanism generally starts with the coordination of the lactone monomer to the metal center. nih.gov Subsequently, an active species, such as a metal-alkoxide or metal-carboxylate, attacks the coordinated monomer, leading to ring-opening and propagation. nih.gov For instance, with zinc complexes and an alcohol activator, the alcohol proton is transferred to a basic site on the ligand, forming an alcoholate derivative that initiates polymerization via coordination-insertion. mdpi.comresearchgate.net
Kinetic Studies and Rate Constants
Kinetic studies are crucial for understanding the rate of polymerization and the factors influencing it. For coordination-insertion ROP of β-BL, kinetic studies often show a first-order dependence on the monomer concentration, indicative of a controlled or living polymerization. nih.govrsc.orgacs.org
Apparent propagation rate constants () have been determined for various catalytic systems. For example, with certain zinc complexes activated by isopropanol, values ranging from 0.035 to 0.060 min⁻¹ have been reported at 80 °C in toluene. mdpi.comresearchgate.net These studies indicate that the steric environment around the metal center can influence the reaction rate. mdpi.com
Studies using zirconium initiators have also shown first-order kinetics in β-BL concentration at room temperature, with an apparent propagation rate constant () of 0.03 ± 1.0 × 10⁻³ h⁻¹. rsc.orgrsc.org Increasing the temperature generally increases the conversion rate, although side reactions like β-proton elimination can occur at higher temperatures, affecting the living nature of the polymerization. rsc.orgrsc.org
Organocatalytic ROP of β-BL mediated by NHC-carbodiimide betaines has also shown pseudo-first-order kinetics in monomer concentration at elevated temperatures (80-100 °C). acs.org
Data on apparent propagation rate constants for selected coordination-insertion polymerization systems are summarized in the table below:
| Catalyst System | Temperature (°C) | Solvent | (units) | Reference |
| Zinc Complex 1/iPrOH | 80 | Toluene | 0.060 ± 0.001 min⁻¹ | mdpi.comresearchgate.net |
| Zinc Complex 2/iPrOH | 80 | Toluene | 0.047 ± 0.001 min⁻¹ | mdpi.comresearchgate.net |
| Zinc Complex 3/iPrOH | 80 | Toluene | 0.035 ± 0.001 min⁻¹ | mdpi.comresearchgate.net |
| Zirconium Compound | Room Temperature | Toluene | 0.03 ± 1.0 × 10⁻³ h⁻¹ | rsc.orgrsc.org |
| NHC-CDI Betaine Lᵖᵀᵒˡ | 80 | Toluene | Pseudo-first-order | acs.org |
| NHC-CDI Betaine Lᵖᵀᵒˡ | 100 | Toluene | Pseudo-first-order | acs.org |
Role of Activating Agents
Activating agents, such as alcohols, often play a significant role in coordination-insertion ROP of β-BL. mdpi.comresearchgate.netfrontiersin.orgicm.edu.pl They can act as initiators or co-initiators by reacting with the metal catalyst to form the active species, typically a metal-alkoxide. mdpi.comresearchgate.netfrontiersin.org
In the presence of alcohols, the polymerization can proceed via an immortal mechanism, where chain transfer to the alcohol is fast compared to propagation, leading to the formation of multiple polymer chains per catalyst molecule and allowing for the synthesis of polymers with narrow molecular weight distributions. researchgate.netrsc.org For example, zinc complexes are often active in the ROP of rac-β-BL only in the presence of an alcohol like isopropanol. mdpi.comresearchgate.net The alcoholysis of a metal-ligand bond can generate the initiating alcoholate species. mdpi.comresearchgate.net Similarly, yttrium bis(phenolate) catalytic systems show polymer chains with isopropoxide and hydroxyl end groups when isopropanol is used as a co-initiator, suggesting a coordination-insertion mechanism involving the alcohol. frontiersin.org
Stereocontrol in Coordination Polymerization
Stereocontrol in the ROP of racemic β-BL is crucial for obtaining PHB with desired properties, as the polymer's microstructure (isotactic, syndiotactic, or atactic) significantly affects its crystallinity, melting point, and mechanical strength. wikipedia.orgacs.orgresearchgate.net Coordination polymerization offers avenues for achieving stereocontrol through the design of chiral catalysts or specific reaction conditions. researchgate.netresearchgate.netchinesechemsoc.orgrsc.orgrsc.org
Chiral metal complexes can induce stereoselectivity during the ring-opening process. For instance, certain yttrium complexes supported by dianionic aminoalkoxybis(phenolate) ligands can catalyze the stereoselective ROP of racemic β-BL to produce syndiotactic-enriched PHB. frontiersin.orgacs.org The degree of syndiotacticity can be influenced by the ligand structure. researchgate.net Studies on these systems have indicated that syndioselectivity can originate from a chain-end control mechanism. acs.org
Aluminum initiators have also been explored for stereocontrolled ROP of cyclic esters, and different ligand designs can lead to varying degrees of stereoselectivity. ufrgs.brresearchgate.net
The mechanism of ring-opening (O-acyl vs. O-alkyl cleavage) also plays a role in stereocontrol. While O-acyl cleavage typically retains the stereochemistry, O-alkyl cleavage usually leads to inversion. chinesechemsoc.org Therefore, catalysts that promote a specific cleavage pathway can influence the polymer's tacticity.
Organocatalytic Ring-Opening Polymerization
Organocatalysis provides a metal-free alternative for the ROP of β-BL, offering advantages such as the absence of toxic metal residues in the final polymer. researchgate.netacs.org Various organic molecules can act as catalysts or initiators for the polymerization of β-lactones. nih.govrsc.orgsigmaaldrich.com
Basic organocatalysts, such as guanidines (e.g., TBD), amidines (e.g., DBU), and phosphazenes (e.g., BEMP), have been investigated for the anionic ROP of β-BL. nih.govresearchgate.netrsc.orgrsc.orgrsc.orgnih.gov These catalysts can initiate polymerization through different mechanisms depending on their basicity and nucleophilicity, as well as the reaction conditions. researchgate.netrsc.orgnih.gov
One proposed mechanism involves the deprotonation of β-BL by a strong organobase, forming an enolate species that initiates polymerization. encyclopedia.pubresearchgate.netrsc.org Another pathway involves nucleophilic attack by the organocatalyst on the β-BL ring, leading to ring-opening. rsc.org The cleavage can occur via O-acyl or O-alkyl scission, similar to metal-catalyzed ROP, with the preference influenced by the catalyst and conditions. researchgate.netrsc.org For example, BEMP has been shown to act as a nucleophilic initiator promoting O-acyl bond cleavage in some cases, while in others, it acts as a basic pre-initiator leading to O-alkyl bond cleavage via an α,β-unsaturated carboxylate intermediate. rsc.org
NHC-carbodiimide betaines represent another class of organocatalysts for the ROP of rac-β-BL. acs.org These zwitterionic catalysts can cleave the β-BL ring via nucleophilic displacement of the C-O(carboxyl) bond, followed by intramolecular elimination to form ion pairs that act as initiators. acs.org
Organoboron catalysts have also been explored for the controlled ROP of β-BL. acs.org These bifunctional catalysts can open the β-BL ring at the alkyl-oxygen bond with inversion of the chiral center, resulting in carboxylate-terminated polyesters. acs.org
Organocatalyzed ROP of β-BL can lead to living polymerization systems, yielding polymers with narrow molecular weight distributions and molecular weights that correlate with the monomer conversion. nih.govacs.org
Types of Organocatalysts (e.g., Guanidines, Amidines, Phosphazenes, N-heterocyclic Carbenes)
Strong organic bases such as guanidines, amidines, and phosphazenes have been shown to effectively catalyze the ROP of β-BBL. researchgate.netmdpi.comresearchgate.net Examples include 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2 diazaphosphorine (BEMP). researchgate.netmdpi.comresearchgate.netnih.gov These catalysts can promote the anionic ring-opening of β-BBL. acs.org Studies suggest that the polymerization initiated by TBD primarily involves the deprotonation of β-lactone, forming a crotonate with a protonated base counterion that acts as the initiator. mdpi.comresearchgate.net Similarly, amidines and phosphazenes can also initiate polymerization through the formation of N-acyl-α,β-unsaturated propagating species. researchgate.netnih.gov
N-heterocyclic carbenes (NHCs), particularly of the imidazol-2-ylidene type, are strong nucleophiles and have also been found to be suitable initiators for the ROP of lactones like β-BBL. wikipedia.org NHC-carbodiimide (NHC-CDI) betaines have been reported as zwitterionic organocatalysts for the ROP of racemic β-BBL. acs.org The proposed mechanism involves the catalyst cleaving the β-BBL ring via nucleophilic displacement of the C–O(carboxyl) bond, followed by intramolecular elimination to generate protonated betaine–crotonate ion pairs as the active initiators. acs.org
Reaction Conditions and Polymer Properties
The reaction conditions, including temperature, solvent, and catalyst concentration, significantly influence the outcome of organocatalyzed β-BBL polymerization, affecting factors such as reaction rate, molecular weight, and polymer dispersity. For instance, TBD, DBU, and BEMP have been shown to be active in bulk polymerization at 60 °C, yielding low molecular weight PHBs (Mn < 21,000) with narrow molecular weight distributions (Đ < 1.30). acs.orgnih.govwikipedia.org
The choice of organocatalyst and conditions can also impact the polymer's microstructure (tacticity). While anionic polymerization of optically active β-BBL can lead to crystalline, isotactic PHB under inversion of configuration, achieving controlled stereochemistry with organocatalysts can be challenging. wikipedia.org
Data on the performance of various organocatalysts under specific conditions can be summarized in tables to highlight the relationship between catalyst structure, reaction parameters, and polymer characteristics (molecular weight, dispersity, conversion).
Enzymatic Ring-Opening Polymerization
Enzymatic ROP offers a route to synthesize polyesters under mild conditions and can provide control over polymer architecture and stereochemistry. d-nb.info Enzymes, particularly lipases and depolymerases, have been explored for the polymerization of β-BBL. researchgate.netacs.orgoup.com
Lipase-Catalyzed Polymerization
Lipases have demonstrated the ability to catalyze the ROP of β-BBL, producing poly(3-hydroxybutyrate) (P(3HB)). researchgate.netacs.orgacs.org Studies have shown that lipases from sources such as porcine pancreas (PPL) and Candida cylindracea (CC) are effective catalysts for β-BBL polymerization. researchgate.netacs.orgacs.org The polymerization can occur in bulk or in organic solvents like isooctane. acs.orgnih.govacs.org Reaction temperatures typically range from 60 to 100 °C. researchgate.netacs.orgacs.org
Lipase-catalyzed polymerization of β-BBL can yield both cyclic and linear P(3HB). researchgate.netacs.orgacs.org The molecular weight of the resulting polymer can be influenced by the specific lipase (B570770) used, the monomer conversion, and the reaction temperature. researchgate.netacs.orgacs.org For example, PPL and CC lipases have shown good results in terms of molecular weight and monomer conversion. researchgate.netacs.orgacs.org The (R)-enantiomer of β-BBL has been reported to be more easily polymerized by lipase, resulting in P(3HB) with higher molecular weight compared to using the racemic mixture. researchgate.netacs.orgacs.org
PHB Depolymerase-Mediated ROP
PHB depolymerases, enzymes known for their role in the degradation of natural PHB, have also been investigated for their ability to catalyze the reverse reaction, i.e., the ROP of β-BBL to synthesize P(3HB). researchgate.netoup.comoup.com Studies have shown that PHB depolymerases can catalyze the polymerization of racemic β-BBL. researchgate.netoup.com The presence and type of substrate-binding domains (SBD) in the depolymerase can influence its catalytic activity in polymerization. researchgate.netoup.comoup.com For instance, an SBD-lacking PHB depolymerase has shown better catalytic activity for β-BBL polymerization compared to the enzyme with SBD. researchgate.netoup.comoup.com This indicates that the catalytic domain alone can facilitate the ROP of β-BBL. oup.com
Stereoselective Enzymatic Polymerization
Enzymatic polymerization of chiral monomers like β-BBL can offer a pathway to control the stereochemistry of the resulting polymer. While racemic β-BBL yields atactic or syndiotactic-rich PHB through chemical ROP depending on the catalyst osti.govmdpi.comacs.org, enzymatic approaches can exhibit stereoselectivity. Lipase-catalyzed polymerization of (R)-β-BBL has been shown to preferentially polymerize the (R)-enantiomer, leading to P(3HB) enriched with (R)-repeating units. researchgate.netacs.orgacs.orgacs.org Thermophilic lipases have also been explored for stereoselective ROP of racemic β-BBL, achieving varying degrees of enantioselectivity depending on the enzyme and reaction conditions. nih.govacs.org For example, certain thermophilic lipases have shown the ability to produce optically active PHB enriched with R-repeating units. acs.org
Copolymerization Strategies Involving this compound
Copolymerization of β-BBL with other monomers is a strategy to modify the properties of PHB, such as improving its brittleness and thermal processability. wikipedia.orgmdpi.comfrontiersin.org β-BBL can be copolymerized with various cyclic monomers through ROP, yielding copolymers with different architectures (e.g., random, block) and compositions. encyclopedia.pubopenrepository.comicm.edu.pl
Anionic ring-opening copolymerization of β-BBL with other lactones, such as β-propiolactone or β-ethoxymethyl-β-propiolactone, has been reported using activated anionic initiators. encyclopedia.pubopenrepository.com Depending on the reaction conditions, this can lead to the formation of diblock or random copolymers with controlled structures. encyclopedia.pubopenrepository.com Macroinitiators derived from the controlled degradation of natural PHAs have also been used to initiate the anionic ROP of β-BBL, enabling the synthesis of diblock copolymers consisting of natural PHAs and poly(BBL). encyclopedia.pubopenrepository.com
Coordination-insertion ROP using metal catalysts has also been employed for the copolymerization of β-BBL. Yttrium-based catalytic systems have been used for the ring-opening copolymerization of β-BBL with ε-decalactone, successfully synthesizing di- and triblock copolymers with syndiotactic-enriched PHB blocks. mdpi.comfrontiersin.org The microstructure and thermal properties of these copolymers are influenced by the composition and arrangement of the monomer units. mdpi.comfrontiersin.org
The copolymerization of β-BBL with monomers that have high ring strain energy can facilitate the incorporation of β-BBL units into the polymer chain, even with monomers that are otherwise difficult to homopolymerize via ROP, such as γ-butyrolactone. icm.edu.pl
Table 1: Examples of Organocatalysts for β-BBL Polymerization and Resulting Polymer Properties
| Catalyst | Type | Reaction Conditions | Mn ( g/mol ) | Đ (PDI) | Notes | Source |
| TBD | Guanidine | Bulk, 60 °C | Up to 21,500 | Narrow | Controlled molecular features, well-defined end groups | nih.gov |
| DBU | Amidine | Bulk, 60 °C | 2,000-14,000 | < 1.30 | Active in bulk | acs.org |
| BEMP | Phosphazene | Bulk, 60 °C | Up to 25,000 | < 1.30 | Active in bulk | acs.org |
| NHC-CDI Betaine | NHC Adduct | Varied | Tailored | Controlled | Zwitterionic catalyst | acs.org |
Table 2: Examples of Enzymatic β-BBL Polymerization and Resulting Polymer Properties
| Enzyme Source | Enzyme Type | Reaction Conditions | Mw ( g/mol ) | Monomer Conversion (%) | Notes | Source |
| Porcine Pancreatic Lipase | Lipase | Bulk, 60-100 °C | Up to 7300 | Good | Yields cyclic and linear P(3HB) | researchgate.netacs.orgacs.org |
| Candida cylindracea Lipase | Lipase | Bulk, 60-100 °C | Good | Good | Effective catalyst | researchgate.netacs.orgacs.org |
| PHB Depolymerase (Pseudomonas stutzeri) | Depolymerase | In vitro | Not specified | Not specified | Catalyzes ROP of (R,S)-β-BBL | researchgate.netoup.comoup.com |
| SBD-lacking PHB Depolymerase | Depolymerase | In vitro | Not specified | Higher | Improved catalytic activity | researchgate.netoup.comoup.com |
| Thermophilic Lipase ESL-001-02 | Lipase | Bulk or isooctane, 60-80 °C | Up to 3900 | Good | Stereoselective for (R)-β-BBL | nih.govacs.org |
Table 3: Examples of β-BBL Copolymerization
| Comonomer | Catalyst System | Copolymer Type | Notes | Source |
| β-Propiolactone | Potassium solutions in THF/18-crown-6 | Block | Fast polymerization, high yield | encyclopedia.pubopenrepository.com |
| β-Ethoxymethyl-β-propiolactone | Tetrabutylammonium (B224687) acetate (B1210297) | Diblock or Random | Controlled structure | encyclopedia.pubopenrepository.com |
| Natural PHAs | KOH/18-crown-6 (macroinitiator) | Diblock | Incorporates natural PHA blocks | encyclopedia.pubopenrepository.com |
| ε-Decalactone | Yttrium-based complexes | Block | Syndiotactic-enriched PHB blocks | mdpi.comfrontiersin.org |
Block Copolymer Synthesis
Block copolymers containing poly(this compound) (PBL) blocks can be synthesized using controlled polymerization techniques, often by combining different polymerization mechanisms or through sequential monomer addition.
One approach involves combining the anionic ROP of BBL with the coordination-insertion ROP of other cyclic monomers. For example, well-defined diblock copolymers of (R,S)-β-butyrolactone and ε-caprolactone (P(BL-b-CL)) have been synthesized by first anionically polymerizing BBL using hydroxy acid alkali-metal salts complexed with crown ethers, followed by the coordination-insertion polymerization of ε-caprolactone acs.orgencyclopedia.pub. This method can achieve high copolymerization yields and allows for control over the molecular weight of each block acs.org. The resulting copolymers typically consist of an atactic, amorphous PBL block and a semicrystalline polycaprolactone (B3415563) (PCL) block, showing at least partial miscibility in the amorphous phases acs.org.
Block copolymers of BBL with β-propiolactone have been synthesized rapidly and in high yield using potassium solutions in THF containing 18-crown-6 openrepository.comencyclopedia.pub. These copolymers exhibit glass transition and melting temperatures that correlate with their composition openrepository.comencyclopedia.pub. Living poly(BBL) chains with carboxylate active centers have also been used as macroinitiators for the synthesis of poly(pivalolactone) (PPVL) block copolymers, resulting in diblock copolymers with tailored molecular weight and composition openrepository.comencyclopedia.pub.
Diblock and triblock copolymers (PDL-b-PHB and PDL-b-PHB-b-PDL) of BBL and ε-decalactone (ε-DL) have been synthesized by sequential addition of the monomers using yttrium-based catalysts frontiersin.org. These copolymers contain syndiotactic-enriched PHB blocks frontiersin.org.
Random Copolymer Synthesis
Random copolymers incorporating this compound units can be synthesized through controlled copolymerization of BBL with other monomers. Anionic ring-opening copolymerization of BBL with β-ethoxymethyl-β-propiolactone initiated with tetrabutylammonium acetate has been shown to yield either diblock or random copolymers depending on the reaction conditions encyclopedia.pub. The structure of these copolymers can be evaluated at the molecular level encyclopedia.pub.
Terpolymerization reactions involving BBL, epoxides, and carbon dioxide can also lead to random (statistical) copolymers under specific conditions acs.orgnih.govacs.org. As discussed in Section 3.2.4, controlling the CO2 pressure can influence the monomer incorporation, favoring statistical arrangements at lower pressures acs.orgacs.org.
Graft Copolymer Synthesis
Graft copolymers containing poly(this compound) side chains have been synthesized using techniques that combine ROP of BBL with other polymerization methods and coupling strategies like "click" chemistry.
One method involves the anionic grafting-from reaction of BBL on a pre-formed polymer backbone. For instance, graft copolymers of poly(methyl methacrylate) (PMMA) with poly(BBL) side chains were synthesized using partially saponified PMMA bearing carboxylate anions complexed by 18-crown-6 potassium counterion as a macroinitiator for BBL polymerization encyclopedia.pub.
"Click" chemistry has been utilized to synthesize graft copolymers by coupling pre-functionalized polymer chains. Poly(vinyl chloride-g-β-butyrolactone) graft copolymers have been synthesized by the "click" chemistry reaction between terminally propargyl poly(this compound) ester and polyvinyl chloride with pendant azido (B1232118) groups tandfonline.com. Similarly, poly(4-vinylbenzyl-g-β-butyrolactone) graft copolymers were synthesized by the "click" chemistry of terminal azido poly(4-vinylbenzyl chloride) and terminal propargyl poly(β-butyrolactone) ias.ac.incolab.wsx-mol.net. These methods allow for the synthesis of graft copolymers with well-defined structures tandfonline.comias.ac.incolab.wsx-mol.net.
Terpolymerization with Epoxides and Carbon Dioxide
Terpolymerization of this compound, epoxides (such as cyclohexene (B86901) oxide (CHO), cyclopentene (B43876) oxide (CPO), or limonene (B3431351) oxide (LO)), and carbon dioxide (CO2) provides a route to synthesize polymers containing both ester and carbonate linkages acs.orgnih.govacs.orgrsc.org. This approach is attractive for utilizing CO2 as a sustainable C1 feedstock and for tailoring polymer properties acs.orgrsc.org.
The type of terpolymer architecture (block or statistical) can be controlled by the reaction conditions, particularly the CO2 pressure, when using suitable catalysts. For example, a Lewis acidic zinc complex catalyst has been shown to catalyze both the ROP of BBL and the ring-opening copolymerization of epoxides and CO2 acs.orgacs.org. Applying a high CO2 pressure (e.g., 40 bar) can favor the exclusive copolymerization of the epoxide and CO2, while a lower CO2 pressure (e.g., 3 bar) can lead to similar reaction rates for both the epoxide/CO2 copolymerization and the ROP of BBL, resulting in a statistical terpolymer acs.orgacs.org. This CO2-switchable behavior allows for the synthesis of block or statistical terpolymers in a one-pot reaction acs.orgnih.govacs.org.
Research findings highlight the impact of CO2 pressure on the resulting polymer structure and properties.
| Monomers Involved | Catalyst | CO2 Pressure | Resulting Polymer Architecture | Reference |
| (rac)-β-Butyrolactone, CHO, CO2 | BDICF3-Zn-N(SiMe3)2 (1) | 3 bar | Statistical terpolymer | acs.orgacs.org |
| (rac)-β-Butyrolactone, CHO, CO2 | BDICF3-Zn-N(SiMe3)2 (1) | 40 bar | Block terpolymer (PBL-b-PCHC) | acs.orgacs.org |
| (rac)-β-Butyrolactone, CPO, CO2 | BDICF3-Zn-N(SiMe3)2 (1) | Not specified | Terpolymer | acs.orgnih.gov |
| β-Butyrolactone, Limonene Oxide, CO2 | Complex 1 | Not specified | Terpolymer | acs.org |
Terpolymers derived from epoxides, CO2, and lactones can contain both carbonate and ester linkages, allowing for the adjustment of biodegradability and other properties by controlling the ratio of these linkages rsc.org.
Copolymerization with Other Lactones and Cyclic Esters (e.g., ε-Caprolactone, Lactide, δ-Valerolactone, Macrolactones)
This compound is frequently copolymerized with other lactones and cyclic esters to modify the properties of the resulting polyesters.
Copolymerization with ε-Caprolactone (CL) is a common approach to synthesize P(BL-co-CL) copolymers with varied properties compared to the homopolymers. As mentioned in Section 3.2.1, block copolymers of BBL and CL can be synthesized via combined anionic and coordination polymerization acs.orgencyclopedia.pub. Random copolymers can also be targeted depending on the catalyst and conditions. The introduction of BBL units into poly(ε-caprolactone) (PCL) chains can affect the crystallinity and hydrolytic degradation rate of the resulting copolymers and derived polyurethanes researchgate.net.
Copolymerization with Lactide (LA), the cyclic dimer of lactic acid, is another important area. Copolymers of β-butyrolactone and lactide can be synthesized via ring-opening polymerization using coordination polymerization catalysts or anionic polymerization catalysts google.com. This copolymerization allows for the creation of materials with properties distinct from those of pure PHB or polylactide (PLA) google.com.
Copolymerization with δ-Valerolactone (δ-VL) is also explored to synthesize P(BL-co-δ-VL) copolymers. δ-Valerolactone is a five-membered cyclic ester used in the synthesis of copolyesters fishersci.ch. While specific details on BBL-δ-VL copolymerization kinetics were not extensively found in the immediate results, the general principle of copolymerizing lactones applies, allowing for modification of thermal and mechanical properties.
Copolymerization with other macrolactones, such as ε-decalactone (ε-DL), has also been reported. Block copolymerization of rac-BBL with ε-DL using yttrium-based catalysts has been demonstrated, yielding di- and triblock copolymers with syndiotactic-enriched PHB blocks frontiersin.org. This highlights the versatility of BBL in forming copolymers with various cyclic ester monomers.
Data Table: Examples of Copolymerization of β-Butyrolactone
| Comonomer | Copolymer Type | Polymerization Mechanism(s) | Key Outcome/Property | Reference |
| ε-Caprolactone | Block | Anionic + Coordination | Well-defined blocks, amorphous PBL, semicrystalline PCL | acs.orgencyclopedia.pub |
| β-Propiolactone | Block | Anionic | Composition-dependent thermal properties | openrepository.comencyclopedia.pub |
| Pivalolactone | Block | Anionic | Amorphous PBL block, crystalline PPVL phase | openrepository.comencyclopedia.pub |
| ε-Decalactone | Block | Coordination (Yttrium) | Syndiotactic-enriched PHB blocks | frontiersin.org |
| β-Ethoxymethyl-β-propiolactone | Random/Diblock | Anionic | Structure depends on conditions | encyclopedia.pub |
| Lactide | Copolymer | Coordination/Anionic | Copolymers with varied molecular weights | google.com |
Polymer Degradation Mechanisms
Poly(this compound) (PHB) and its copolymers are biodegradable polyesters, meaning they can be degraded by biological or chemical processes in the environment. The degradation behavior of these polymers is influenced by various factors, including their chemical structure, molecular weight, crystallinity, and the surrounding environment (e.g., temperature, pH, presence of enzymes) researchgate.netresearchgate.netnih.gov.
Hydrolytic Degradation of Poly(this compound)
Hydrolytic degradation is a primary mechanism for the breakdown of polyesters like PHB, involving the cleavage of ester bonds by water. This process can be catalyzed by acids, bases, or enzymes.
The chemical structure and composition of copolymers also impact hydrolytic degradation. Introducing units from other monomers, such as ε-caprolactone, into the PHB chain can affect the crystallinity and, consequently, the hydrolytic degradation rate researchgate.net. For instance, the presence of β-butyrolactone units in the soft segment of polyurethanes decreased crystallinity and enhanced hydrolytic degradation researchgate.net. Copolymers with lower crystallinity tend to exhibit faster hydrolytic degradation researchgate.net.
The molecular weight and molecular weight distribution of the polymer can also influence degradation, as can the presence of residual monomer or impurities nih.gov. The hydrophobicity and the size and shape of the material sample are additional factors affecting the rate of hydrolytic degradation nih.gov.
Studies on the hydrolytic degradation of PHB-based materials often involve monitoring changes in molecular weight, thermal properties (like glass transition temperature and melting temperature), and mass loss over time in aqueous environments researchgate.netnih.gov. The degradation products in the bulk can accumulate, while those at the surface may migrate into the surrounding medium nih.gov.
This compound: Polymerization Mechanisms, Kinetics, and Poly(this compound) Degradation
This compound (β-BL) is a four-membered cyclic ester that serves as a key monomer for the synthesis of poly(beta-hydroxybutyrate) (PHB), a prominent member of the biodegradable polyhydroxyalkanoate (PHA) family. PHB is of significant interest due to its properties resembling conventional plastics like isotactic polypropylene, offering a potential sustainable alternative. researchgate.net While PHB can be produced biologically, chemical synthesis via the ring-opening polymerization (ROP) of β-BL provides better control over polymer architecture and properties. researchgate.netmdpi.com Understanding the mechanisms and kinetics of β-BL polymerization, as well as the degradation pathways of the resulting poly(this compound) (PβBL), is crucial for tailoring its material characteristics and environmental fate.
The ring-opening polymerization of β-BL can proceed through various mechanisms, primarily influenced by the initiator or catalyst used. These mechanisms include anionic, cationic, and coordination-insertion polymerization.
Anionic ROP of β-BL can be initiated by various species such as alkali metal alkoxides, carboxylates, naphthalenides, hydrides, or basic organocatalysts. mdpi.com The initiation step is highly dependent on the specific anionic initiator. For instance, alkali metal naphthalenides can initiate polymerization through deprotonation at the C3 carbon of the β-BL ring. mdpi.com Weak nucleophiles, such as salts of carboxylic acids, typically initiate anionic ROP via an SN2 mechanism involving attack at the C4 carbon, leading to alkyl-oxygen bond cleavage. mdpi.com This forms a carboxylate ion which acts as the chain growth center. mdpi.com Strong nucleophiles can attack the C2 acyl carbon, resulting in acyl-oxygen bond scission and the formation of a β-hydroxyester alkoxide intermediate. mdpi.com Side reactions, such as deprotonation leading to the formation of crotonate end groups, can occur in anionic polymerization, potentially limiting the achievement of high molecular weights. mdpi.comtandfonline.com
Cationic polymerization of lactones, including β-BL, can be initiated by species like trifluoromethanesulfonic acid or hexafluorophosphate. mdpi.com However, cationic polymerization of β-BL is often characterized by low molar mass polymers. mdpi.com Studies on other lactones suggest that cationic polymerization can proceed via alkyl-oxygen bond scission, with monomer molecules incorporated into the chain by attack at the exocyclic oxygen atom. researchgate.net
Coordination-insertion is a widely employed mechanism for the ROP of β-BL, particularly when using metal complexes as catalysts. researchgate.netmdpi.comfrontiersin.org This mechanism typically involves the insertion of the monomer into a metal-alkoxide bond. frontiersin.org End-group analysis of polymers produced by zinc alkoxide initiators supports a coordination-insertion mechanism involving acyl-oxygen bond scission of the β-BL ring. nih.govresearchgate.net Catalysts based on metals such as aluminum, tin, yttrium, zinc, chromium, titanium, and zirconium have been explored for the coordination-insertion ROP of β-BL, allowing for control over the tacticity of the resulting PHB. mdpi.comnih.gov
Kinetic studies provide insight into the rate and order of the polymerization reactions. For instance, the ROP of rac-β-butyrolactone promoted by certain zinc complexes has shown pseudo-first-order kinetics with respect to the monomer concentration. mdpi.com Apparent propagation rate constants (kapp) have been determined for different catalyst systems, indicating varying catalytic activities. mdpi.com For example, zinc complexes with specific tetradentate thioether-amide ligands exhibited kapp values ranging from 0.035 to 0.060 min⁻¹ at 80 °C in toluene. mdpi.com Kinetic studies using a mononuclear zirconium initiator also demonstrated a first-order dependence on β-BL concentration at room temperature, indicative of a controlled living polymerization. nih.govrsc.org The polymerization temperature can significantly influence the reaction rate, with higher temperatures generally leading to increased conversion within a given time frame. nih.gov
The kinetics of solution polymerization of (R,S)-β-butyrolactone initiated with dibutylmagnesium (B73119) showed a first-order dependence on both monomer and initiator concentrations. researchgate.net
Data on apparent propagation rate constants for the ROP of rac-β-butyrolactone with selected zinc complexes:
| Catalyst | Temperature (°C) | Solvent | kapp (min⁻¹) | R² |
| Complex 1 | 80 | Toluene | 0.060 ± 0.001 | 0.999 |
| Complex 2 | 80 | Toluene | 0.047 ± 0.001 | 0.994 |
| Complex 3 | 80 | Toluene | 0.035 ± 0.001 | 0.992 |
Enzymatic Degradation of Poly(this compound)
Poly(this compound) (PβBL), particularly in the form of PHB, is known to undergo enzymatic degradation. This process is crucial for its biodegradability in various environments. Enzymatic degradation involves the action of depolymerase enzymes, primarily PHB depolymerases. researchgate.netresearchgate.net These enzymes catalyze the hydrolysis of the ester bonds in the polymer backbone. nih.gov
The mechanism of enzymatic degradation typically involves the adsorption of the enzyme onto the surface of the polymer, followed by hydrolysis. researchgate.net Enzymes like extracellular PHB depolymerases from bacteria such as Pseudomonas lemoignei and Alcaligenes faecalis, and fungi such as Aspergillus fumigatus M2A, have been shown to degrade synthetic PHB. researchgate.nettandfonline.comacs.org The degradation products can include monomers, dimers, trimers, and higher oligomers of 3-hydroxybutyric acid. researchgate.netresearchgate.netacs.org
Enzymatic degradation can occur through surface erosion, as observed in the degradation of copolymers containing β-butyrolactone units by Pseudomonas lipase. acs.org While extracellular depolymerases degrade the polymer in the surrounding environment, intracellular depolymerases are typically resistant to the hydrolysis of denatured PHB. researchgate.net
Studies have investigated the enzymatic degradation of synthetic poly(3-hydroxybutyrates) with varying microstructures and tacticities to understand the degradation process. researchgate.netcbs.dk For instance, the degradability of PHB stereoisomers by PHB depolymerases has been studied, revealing the influence of stereochemical sequences on enzyme activity. researchgate.net
Factors Influencing Degradation Rates
Several factors influence the rate of enzymatic degradation of poly(this compound). These include the polymer's molecular weight, crystallinity, stereoregularity (tacticity), and the specific enzyme involved.
Molecular weight can influence polymer degradability, with lower molecular-weight polymers potentially favoring biodegradation. researchgate.net However, some studies on related polyesters suggest that increased molecular weight can decrease the enzymatic degradation rate, possibly due to increased chain entanglement. mdpi.com
Crystallinity plays a significant role in enzymatic degradation. Enzymatic hydrolysis often preferentially attacks the amorphous regions of the polymer first, leading to an initial increase in crystallinity of the remaining material. mdpi.com The degree of crystallinity can impact the rate of degradation, with higher crystallinity sometimes associated with slower degradation, although the relationship can be complex and dependent on the enzyme and polymer architecture. mdpi.comresearchgate.net Introducing β-butyrolactone units into copolymers can decrease crystallinity and increase hydrolytic degradation rates. researchgate.net
Stereoregularity, or the tacticity of the polymer chains, significantly affects enzymatic degradation. Studies on synthetic PHB with different tacticities have shown that the degradation rate is influenced by the arrangement of stereocenters. researchgate.nettandfonline.comacs.org For example, nearly atactic samples of synthetic PHB have shown higher weight loss compared to highly isotactic or syndiotactic samples when exposed to certain PHB depolymerases. tandfonline.com Syndiotactic PHB films have been reported to be hardly hydrolyzed by Alcaligenes faecalis PHB depolymerase. acs.org The stereochemistry can also affect the enzyme's ability to adsorb onto the polymer surface and selectively hydrolyze specific ester bonds. researchgate.netacs.org
The type and source of the enzyme are critical factors. Different PHB depolymerases exhibit varying activities and specificities towards different polymer microstructures. researchgate.nettandfonline.com For instance, a PHB depolymerase from Penicillium funiculosum shows activity towards (R)-PHB but not the (S)-enantiomer. researchgate.net
Other factors that can influence degradation rates include the presence of comonomers in copolymers, which can alter crystallinity and introduce more hydrolyzable linkages, and the morphology of the polymer material (e.g., films). researchgate.netacs.orgresearchgate.net The environment, such as pH and temperature, can also affect enzyme activity and polymer hydrolysis. researchgate.net
Interactive Table: Factors Influencing Enzymatic Degradation of PβBL
| Factor | Influence on Degradation Rate (General Trend) | Notes |
| Molecular Weight | Can decrease with increasing MW | May be due to increased chain entanglement. mdpi.com |
| Crystallinity | Amorphous regions degraded preferentially | Initial degradation can increase overall crystallinity. mdpi.com Higher crystallinity can sometimes slow degradation. mdpi.comresearchgate.net |
| Stereoregularity | Varies significantly with tacticity | Nearly atactic samples may show higher degradation with certain enzymes. tandfonline.com Syndiotactic can be resistant. acs.org |
| Enzyme Type | Specificity and activity vary | Different enzymes target different polymer structures. researchgate.nettandfonline.com |
| Comonomer Content | Can increase degradation (e.g., in copolymers) | May decrease crystallinity and introduce more susceptible linkages. acs.orgresearchgate.net |
Advanced Characterization Techniques in Beta Butyrolactone Research
Spectroscopic Analysis (e.g., NMR, FT-IR, Mass Spectrometry)
Spectroscopic methods are fundamental in confirming the structure of β-BL and analyzing the chemical composition and end groups of polymers synthesized via its ring-opening polymerization (ROP).
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are widely used to characterize β-BL and the poly(3-hydroxybutyrate) (PHB) blocks within copolymers. 1H NMR can confirm the presence of characteristic proton signals from the monomer and polymer repeating units. For instance, in poly(BL-co-LA) copolymers, 1H NMR spectra show signals attributable to both PHB and polylactide (PLLA) units. rsc.org 13C NMR is particularly valuable for microstructural analysis, allowing for the determination of stereosequences (e.g., syndiotactic-enriched PHB blocks) at the diad and triad (B1167595) levels by examining the carbonyl and methylene (B1212753) regions. frontiersin.orgresearchgate.net End-group analysis by 1H and 13C NMR can also provide insights into the polymerization mechanism, revealing the presence of specific end groups like isopropoxy and hydroxybutyrate. frontiersin.orgmdpi.com
Mass Spectrometry (MS): Mass spectrometry, including techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption Ionization - Time of Flight Mass Spectrometry (MALDI-ToF-MS), is powerful for determining the molecular weight distribution and identifying end groups and copolymer structures. frontiersin.orgmdpi.comresearchgate.netresearchgate.netchalcogen.romdpi.comtandfonline.comrsc.orgresearchgate.nettaylorfrancis.com ESI-MS can reveal different populations of polymer chains with varying end groups, such as those terminated by hydroxy and carboxylate groups, or crotonate and carboxylate groups, providing information about the polymerization mechanism. tandfonline.comresearchgate.netmdpi.com MALDI-ToF-MS is useful for confirming the presence of copolymers and determining the mass series corresponding to repeating units and end groups. frontiersin.orgmdpi.commdpi.comrsc.org Tandem mass spectrometry (MS/MS) can provide detailed structural information through fragmentation analysis, helping to confirm substitution patterns in modified cyclodextrins reacted with β-BL. chalcogen.ro
Chromatographic Methods (e.g., GPC)
Chromatographic techniques, particularly Gel Permeation Chromatography (GPC), are essential for determining the molecular weight and molecular weight distribution of polymers derived from β-BL.
Gel Permeation Chromatography (GPC): GPC separates polymer chains based on their hydrodynamic volume, allowing for the determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). rsc.orgresearchgate.netwaste2biocomp.euias.ac.inresearchgate.netcigrjournal.orgtandfonline.comresearchgate.netobrnutafaza.hrijbio.com This information is critical as the molecular weight significantly influences the physical and mechanical properties of polymers like PHB. researchgate.netcigrjournal.orgobrnutafaza.hr GPC analysis can show monomodal distributions, indicating a relatively uniform polymer product, or reveal the presence of multiple species through the appearance of shoulders or multiple peaks. researchgate.netobrnutafaza.hr Calibration with standards, often polystyrene, is typically performed to estimate the molecular weights. cigrjournal.orgtandfonline.comobrnutafaza.hr
Here is a table summarizing some GPC data for PHB samples:
| Sample Source/Synthesis Method | Mw ( g/mol ) | Mn ( g/mol ) | PDI (Mw/Mn) | Elution Solvent | Calibration Standard |
| Bacillus megaterium ATCC 6748 | ~380,000 researchgate.net | Not specified | ~1.5 researchgate.net | Chloroform cigrjournal.org | Polystyrene cigrjournal.org |
| Cyanobacteria (from CO2) | 1,051,900 tandfonline.com | 316,060 tandfonline.com | 3.328 tandfonline.com | Chloroform tandfonline.com | Polystyrene tandfonline.com |
| Bacterial PHB (hydrolysis) | 14,570 researchgate.net | Not specified | 2.1 researchgate.net | Chloroform cigrjournal.org | Polystyrene cigrjournal.org |
| ROP of β-BL (specific catalyst) | 10,061–147 waste2biocomp.eu | Not specified | Not specified | Not specified | Not specified |
Microstructural Analysis of Copolymers
Analyzing the microstructure of copolymers containing β-BL-derived units (3-hydroxybutyrate units) is vital for understanding how the arrangement of monomer units affects the polymer's properties.
Techniques like 13C NMR spectroscopy are particularly powerful for microstructural analysis, allowing researchers to determine the sequence distribution of different monomer units within the copolymer chain. rsc.orgfrontiersin.orgresearchgate.net By analyzing the chemical shifts of specific carbon atoms, particularly in the carbonyl and methylene regions, the relative proportions of different diads (two consecutive units) and triads (three consecutive units) can be determined. rsc.orgfrontiersin.orgresearchgate.net This analysis can reveal whether the copolymer has a random, block, or alternating structure and can also provide information about the stereoregularity of the PHB blocks, such as the degree of syndiotacticity or isotacticity. rsc.orgfrontiersin.orgresearchgate.net For example, 13C NMR has been used to show syndiotactic-enriched PHB blocks in copolymers of β-BL and ε-decalactone. frontiersin.org The triad stereosequence distribution can be analyzed to assess whether the polymerization follows a specific statistical model, like the Bernoullian model. researchgate.net
Microstructural analysis helps correlate the synthesis conditions and catalyst choice with the resulting polymer architecture, which in turn dictates properties like crystallinity, thermal behavior, and mechanical strength. rsc.orgfrontiersin.orgresearchgate.netencyclopedia.pub
Theoretical and Computational Studies of Beta Butyrolactone Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules. In the context of beta-Butyrolactone (B51020), DFT calculations have been employed to characterize parameters influencing catalytic activity in its ring-opening polymerization (ROP). researchgate.netmdpi.com These parameters include steric hindrance at the metal center of a catalyst, Lewis acidity, and the electronic density of associated ligands. researchgate.netmdpi.com
DFT calculations have also been utilized to verify the possibility of copolymerization between this compound and other monomers, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), in cationic ring-opening copolymerization reactions. rsc.org Furthermore, DFT has been instrumental in investigating the mechanism of stereoselective ROP of racemic this compound catalyzed by achiral chromium complexes. wiley-vch.de These studies have explored the activation energy and reaction enthalpy for polymerization leading to isotactic or syndiotactic microstructures. wiley-vch.de DFT calculations can also provide insights into the interaction between a catalyst and the this compound monomer, such as the coordination of BBL to a metal atom. wiley-vch.de
Research findings from DFT studies can include:
Characterization of catalyst properties (steric hindrance, Lewis acidity, electronic density). researchgate.netmdpi.com
Verification of copolymerization feasibility. rsc.org
Comparison of activation energies and reaction enthalpies for different polymerization pathways (e.g., leading to isotactic vs. syndiotactic polymers). wiley-vch.de
Analysis of monomer coordination to catalytic centers. wiley-vch.de
Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods combine the accuracy of QM for the reactive part of a system with the computational efficiency of MM for the surrounding environment. wikipedia.orgmpg.de This approach is particularly useful for studying chemical processes in complex environments like solutions or biological systems. wikipedia.orgmpg.de
While some studies using QM/MM have focused on related lactones like gamma-butyrolactone (B3396035) (GBL) in enzymatic reactions, demonstrating good agreement between calculated activation energies and experimental values, the application of QM/MM specifically to this compound systems has also been reported. acs.orgnih.gov For instance, QM/MM calculations have been used in conjunction with molecular dynamics (MD) simulations to study the spectroscopic responses of molecules, including considerations of solvent effects and aggregation. acs.orgnih.gov In these studies, a two-layer ONIOM calculation approach, treating the molecule of interest (like pantolactone, a related lactone) at a high level of theory (DFT) and the solvent layer at the MM level, has been employed. acs.org This indicates the applicability of similar QM/MM methodologies to investigate this compound in various environments.
QM/MM calculations can provide:
Activation energies for reactions in complex environments. acs.orgnih.gov
Insights into the influence of the surrounding environment (solvent, protein) on reactivity. acs.org
Data for comparing computational results with experimental spectroscopic data. acs.orgnih.gov
Modeling of Reaction Mechanisms and Transition States
Computational modeling is essential for elucidating the step-by-step processes of chemical reactions involving this compound, including the identification of transition states that represent the highest energy points along a reaction pathway. DFT calculations are frequently used to model these mechanisms. mdpi.comacs.org
Studies have employed DFT to propose reliable reaction paths for the ring-opening polymerization of rac-beta-Butyrolactone promoted by zinc complexes. mdpi.com This involves analyzing the initial steps of the reaction, such as the transfer of an acidic proton and the formation of an alcoholate derivative that initiates polymerization, followed by subsequent steps involving the coordination-insertion mechanism. mdpi.com DFT calculations have also been used to investigate alternative mechanisms, such as those involving organocatalysts, by examining free-energy profiles and identifying key intermediates and transition states. acs.org These studies help to determine the feasibility and relative energy barriers of different reaction pathways. acs.org
Key aspects of modeling reaction mechanisms and transition states include:
Identifying intermediates and transition states along a reaction pathway. mdpi.comacs.org
Calculating free energy profiles to determine the most favorable mechanism. acs.org
Analyzing the role of catalysts and co-catalysts in facilitating the reaction. mdpi.comacs.org
Investigating different modes of ring-opening (e.g., C-O bond cleavage). acs.org
Data tables in this area might present:
| Step in Mechanism | Description | Calculated Free Energy Change (kcal/mol) |
| Initiation | Catalyst activation/Monomer coordination | Value |
| Transition State | Energy barrier to reaction | Value |
| Intermediate | Stable species formed | Value |
| Propagation | Monomer insertion | Value |
Prediction of Catalytic Activity and Selectivity
Computational methods, particularly DFT, are valuable tools for predicting the activity and selectivity of catalysts in this compound polymerization and other reactions. researchgate.netacs.org By calculating the energy barriers of key steps in the catalytic cycle, researchers can assess the potential efficiency of a catalyst. acs.org Lower activation barriers generally correspond to higher predicted catalytic activity. acs.org
DFT characterization can provide insight into how the structural and electronic properties of a catalyst, such as steric hindrance and Lewis acidity, influence its performance. researchgate.netmdpi.com This allows for the rational design of new catalysts with improved activity and selectivity. acs.org Computational screening of different catalyst structures can help identify promising candidates before experimental synthesis and testing. acs.orgresearchgate.net
Computational studies can predict:
Relative catalytic activity based on calculated energy barriers. acs.org
Influence of catalyst structure on reaction rate. researchgate.netmdpi.com
Factors affecting stereoselectivity in polymerization. wiley-vch.desemanticscholar.org
Conformational Analysis and Energetic Landscapes
Understanding the conformational preferences of this compound and its interactions with other molecules is crucial for comprehending its reactivity. Computational methods are used to explore the potential energy surface of BBL and identify stable conformers and the energy barriers between them.
Conformational analysis involves determining the different spatial arrangements a molecule can adopt and their relative energies. For cyclic molecules like this compound, this includes analyzing ring puckering and the orientation of substituents. DFT calculations are commonly used for geometry optimization and frequency calculations to identify stable conformers and transition states for conformational interconversion. acs.orgrsc.org
Molecular dynamics (MD) simulations can complement static calculations by exploring the dynamic behavior of this compound in different environments, providing insights into how solvent or interactions with a catalyst might influence its preferred conformations and flexibility. acs.orgnih.gov Studies on related lactones have used MD simulations and clustering methods to extract representative structures for further QM/MM analysis, highlighting the utility of this approach for understanding conformational landscapes in solution. acs.orgnih.gov
Data from conformational analysis can include:
Identified stable conformers and their relative energies.
Energy barriers for conformational transitions.
Analysis of molecular flexibility and dynamics in different environments.
| Conformer | Relative Energy (kJ/mol) | Description of Conformation |
| Conformer 1 | 0.0 | Lowest energy conformation |
| Conformer 2 | Value | Description |
| Conformer 3 | Value | Description |
Note: Specific values would be derived from computational calculations for this compound.
Biological and Biomedical Research Applications of Beta Butyrolactone Derivatives and Polymers
Tissue Engineering Scaffolds and Implants
Vascular Tissue Engineering
Polyhydroxyalkanoates (PHAs) and their synthetic analogues, such as poly(BBL) and PHB-HV, have shown potential in vascular tissue engineering. These biocompatible and biodegradable polymers can be used to create scaffolds that support the differentiation of stem cells into endothelial cells nih.gov. Research has demonstrated improved differentiation and expression of endothelial cell markers like vWF and VE-Cadherin when using scaffolds made from these materials nih.gov. Electrospinning is a versatile technique used to fabricate nano-micro scale fibers from PHAs, which can mimic the microenvironment of the natural extracellular matrix (ECM) crucial for tissue-engineered vascular grafts nih.gov.
Bone Tissue Engineering
PHB-based nanocomposites are widely explored in bone tissue engineering due to their excellent biocompatibility and biodegradability nih.gov. While pure PHB's mechanical properties can be a limitation, combining it with materials like hydroxyapatite (B223615) (HAp) enhances its strength and osteoconductivity scielo.brnih.gov. Studies have shown that electrospun PHB/HAp microfibrous webs exhibit superior tensile strength compared to pure PHB, demonstrating the efficacy of HAp reinforcement for bone tissue engineering scaffolds scielo.br. For example, PHB/HAp microfibrous webs showed a tensile strength of 1.23 MPa, a 112.06% increase over pure PHB webs scielo.br. PHB's piezoelectric feature also makes it suitable for strengthening bone tissue regeneration researchgate.net. PHB-based nanocomposites, particularly those incorporating organically modified montmorillonite (B579905) (OMMT) nano-clay, have shown enhanced thermal stability, increased porosity, non-immunogenic nature, and strong biocompatibility, suggesting their effectiveness in bone tissue engineering applications nih.gov. These materials are considered promising candidates for 3D organ printing, lab-on-a-chip scaffold engineering, and bone tissue engineering nih.gov.
| Material | Reinforcement/Addition | Tensile Strength (MPa) | Notes | Source |
| Pure PHB | None | 0.58 | Electrospun microfibrous webs | scielo.br |
| PHB/HAp | HAp | 1.23 | Electrospun microfibrous webs | scielo.br |
| PHB/OMMT (5 wt%) | OMMT nano-clay | 0.404 | Nanocomposite blend | nih.gov |
| PHB/OMMT (10 wt%) | OMMT nano-clay | 0.302 | Nanocomposite blend | nih.gov |
| PHB-based composite | PLA, HAp, Plasticizer | 66.9 (Flexural Strength) | 3D printed scaffold (Optimized composition) | accscience.com |
Cartilage Tissue Engineering
Scaffolds play a crucial role in cartilage tissue engineering, and biodegradable polymers like polyhydroxyalkanoates (PHAs) have been explored for this purpose spandidos-publications.com. Poly(hydroxybutyrate-co-hydroxyvalerate) (PHBV), a copolymer of PHB, is particularly useful due to its lower crystallinity, greater flexibility, and easier processability compared to PHB spandidos-publications.com. PHBV has demonstrated potential as a scaffold for the three-dimensional construction of engineered cartilage tissue spandidos-publications.complos.orgspandidos-publications.com. However, the poor hydrophilicity and mechanical strength of PHBV can affect its clinical applications spandidos-publications.comspandidos-publications.com. Incorporating Bioglass (BG) into PHBV has been shown to improve both hydrophilicity and mechanical strength spandidos-publications.comspandidos-publications.com. Studies have demonstrated that PHBV/BG composite scaffolds lead to thicker cartilage-like tissue with better biomechanical properties and higher cartilage matrix content compared to pure PHBV scaffolds spandidos-publications.com. PHBHHx scaffolds have also shown promise, increasing both chondrocyte proliferation and protein secretion in rabbit articular cartilage cells scielo.br.
Nerve Conduit Tissue Biomaterials
Poly-3-hydroxybutyrate (PHB) has been investigated as a resorbable conduit for repairing peripheral nerve injuries, including bridging long nerve gaps manchester.ac.uknih.gov. PHB conduits have demonstrated support for peripheral nerve regeneration, with regenerating axons bridging nerve gaps in animal models manchester.ac.uknih.govnih.gov. Studies in rabbits showed that PHB conduits supported peripheral nerve regeneration for up to 63 days and were suitable for long-gap nerve injury repair manchester.ac.uknih.gov. PHB sheets wrapped around nerve defects have been shown to aid axon regeneration nih.govdovepress.com. Incorporating materials like alginate hydrogel or glial growth factor (GGF) into PHB conduits can further enhance nerve regeneration nih.govnih.gov. Electrospun scaffolds fabricated by blending PHB and PHBV have also shown potential for nerve tissue engineering applications, with aligned fibers promoting bipolar morphology in Schwann cells nih.govdovepress.com. The degradation timing of nerve conduits is important, and PHB's longer degradation time makes it particularly appropriate for long-gap nerve injury repair frontiersin.org.
Interactions with Biological Systems
The interaction of beta-butyrolactone (B51020) derivatives and polymers with biological systems is crucial for their application in biomedical research. This includes their metabolic pathways and their reactivity with biological nucleophiles and enzymes.
Metabolic Pathways of Butyrolactone Derivatives
Polyhydroxybutyrate (B1163853) (PHB), a polymer derived from this compound, is metabolized by organisms nih.gov. In the human body, PHB degrades to 3-hydroxybutyric acid, a natural metabolite found in the brain, heart, and muscle tissues, as well as in human blood researchgate.netfarmaceut.orgredalyc.org. This degradation product is non-toxic and increases calcium influx in cultured cells, suppressing their death farmaceut.org.
Studies on the metabolic pathway of butyrolactone I (BTL-I), a butanolide, in rats have identified eleven metabolites. The major metabolic pathways observed were oxidative and glucuronide conjugation mdpi.comnih.govresearchgate.net. This suggests that butyrolactone derivatives can undergo various metabolic transformations within biological systems.
Reactivity with Biological Nucleophiles and Enzymes
Polyesters like PHB are susceptible to hydrolysis due to the presence of ester groups scielo.org.co. This abiotic degradation process occurs without the presence of living beings, and the crystallinity of the polymer is a determining factor, as crystalline regions are impermeable to water scielo.org.co.
In biological environments, PHB undergoes biodegradation through the action of microorganisms and enzymes scielo.org.coresearchgate.netnih.govfrontiersin.org. Microbial enzymes, particularly PHB depolymerases and oligomer hydrolases, catalyze the hydrolysis of the ester connections in the polymer chains scielo.org.coresearchgate.netnih.govfrontiersin.org. This enzymatic degradation typically involves two stages: enzyme adsorption on the polymer surface via a binding domain, followed by hydrolysis mediated by catalytic sites researchgate.net. Non-specific lipases and esterases are also presumed to be involved in the degradation of PHB implants in vivo farmaceut.orgredalyc.org.
The rate of enzymatic degradation can be influenced by factors such as the polymer's crystallinity, type (homopolymer vs. copolymer), and copolymeric structure frontiersin.orgrsc.org. For instance, PHB's high crystallinity generally makes it more resistant to biodegradation compared to copolymers like PHBV, where increased amorphous regions facilitate enzyme adhesion and accelerate degradation frontiersin.org. Studies have shown that the enzymatic degradation rate of PHB films can vary with thickness, with degradation hindered in ultra-thin specimens lacking crystalline regions rsc.org.
Impact on Cellular Processes (e.g., Angiogenesis, Gene Expression)
Research has investigated the effects of beta-hydroxybutyrate (BHB), a related ketone body, on cellular processes, which can provide insights into the potential impacts of BBL-derived polymers that degrade into BHB. Studies indicate that BHB may influence cellular senescence and gene expression. For instance, elevated levels of BHB have been suggested to mitigate senescence in vascular cells researchgate.net. BHB has been identified as a direct binding target of heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1), and this interaction appears to enhance hnRNP A1 binding with Octamer-binding transcriptional factor (Oct) 4 mRNA, leading to stabilization of Oct4 mRNA and increased Oct4 expression researchgate.net. Oct4, in turn, increases Lamin B1, a factor associated with resistance to DNA damage-induced senescence researchgate.net. In vivo studies in mice have shown that fasting and administration of BHB can upregulate Oct4 and Lamin B1 in vascular smooth muscle and endothelial cells, suggesting an anti-aging effect in vascular tissues via this pathway researchgate.net.
Regarding gene expression more broadly, RNA sequencing studies have explored the impact of BHB on primary cell types. While BHB minimally affected gene expression in primary adipocytes, macrophages, and hepatocytes, it demonstrated a niche signaling effect in myocytes. nih.govbiorxiv.org. In myocytes, BHB was found to upregulate genes involved in the TCA cycle and oxidative phosphorylation, while downregulating genes related to cytokine and chemokine signal transduction nih.govbiorxiv.org. This suggests that the impact of BBL-derived products on gene expression may be cell-type specific.
While direct studies on the impact of BBL polymers or derivatives on angiogenesis are less prevalent in the search results, research on related biomaterials like polyhydroxybutyrate (PHB) and its composites provides some context. For example, a porous biomaterial based on PHB and chitosan (B1678972) demonstrated a strong endogenous angiogenic potential in a chicken embryo model, with upregulation of pro-angiogenic growth factors like VEGF-A, ANG-2, and VE-CAD observed in untreated scaffolds mdpi.com. Treatment with an inhibitor of VEGFR-2/FGFR-2/PDGFR-β significantly reduced the number of vessels, indicating the involvement of these pathways in the observed angiogenic effect mdpi.com. This suggests that polymers incorporating hydroxybutyrate units, such as those derived from BBL, might influence angiogenesis, although the specific role of the BBL-derived component would require direct investigation.
Data on Gene Expression Changes in Myocytes Treated with β-Hydroxybutyrate:
| Cell Type | Treatment | Upregulated Genes | Downregulated Genes |
| Myocytes | βOHB | TCA cycle, Oxidative phosphorylation | Cytokine and chemokine signal transduction |
Potential for Bioactive Polymer Conjugates
The anionic ring-opening polymerization of this compound offers a route to synthesize biodegradable poly(3-hydroxybutyrate) oligomers and polymers, which can serve as carriers for bioactive substances encyclopedia.pubopenrepository.comdrirenaeris.comresearchgate.net. This approach allows for the chemical bonding of bioactive compounds to the polymer chains, potentially modifying their biopharmaceutical properties, such as bioavailability and cellular uptake encyclopedia.pubopenrepository.com.
Several strategies have been developed for creating bioactive conjugates using BBL-derived polymers. One method involves using sodium or potassium salts of bioactive compounds, such as phenolic acids with antioxidative properties, as initiators for the ring-opening polymerization of BBL encyclopedia.pubopenrepository.com. This results in conjugates where the bioactive molecule is chemically bonded as an end group of the oligomeric poly(BBL) encyclopedia.pubopenrepository.com. Another approach utilizes β-substituted β-lactones containing a chemically bonded bioactive substance as monomers or comonomers in anionic polymerization, leading to bioactive oligoesters with multiple molecules of the bioactive substance linked as side groups along the polymer chain encyclopedia.pub. The amount of the bonded bioactive substance can be controlled by adjusting the composition of the β-lactone monomers used encyclopedia.pubopenrepository.com.
Studies have demonstrated the feasibility of conjugating BBL oligomers with various bioactive molecules, including pesticides (herbicides and antibacterial substances) and compounds with antioxidative properties like lipoic acid and phenolic acids encyclopedia.pubopenrepository.comdrirenaeris.comresearchgate.net. These conjugates have been characterized using techniques such as mass spectrometry and NMR spectroscopy to confirm the covalent bonding of the bioactive compounds to the polymer chains drirenaeris.complos.org.
Preliminary research on these conjugates has shown promising results. For example, ibuprofen (B1674241) conjugates synthesized via anionic oligomerization of BBL initiated with ibuprofen sodium salt exhibited increased antiproliferative activity against colon cancer cells compared to free ibuprofen encyclopedia.pub. This suggests that conjugation with 3-hydroxybutyrate (B1226725) oligomers can enhance the anticancer potential of the drug, possibly due to changes in the mechanism of action or improved cellular uptake encyclopedia.pub. Conjugates designed for cosmetic applications, incorporating antioxidative substances, were found to be non-toxic and well-tolerated by epidermal cells and demonstrated penetration into deeper skin layers in vitro encyclopedia.pub.
The development of these bioactive polymer conjugates based on BBL-derived polymers highlights their potential in controlled release systems and for improving the properties of therapeutic and cosmetic agents encyclopedia.pubopenrepository.comdrirenaeris.comresearchgate.net. The ability to control the chemical structure and the amount of the bonded bioactive substance offers flexibility in designing materials with tailored properties for specific applications encyclopedia.pubopenrepository.com.
Data on Bioactive Conjugates of Oligo(3-hydroxybutyrate):
| Bioactive Compound | Conjugation Method | Observed Effect/Application |
| Ibuprofen | Anionic oligomerization of BBL initiated by salt | Increased antiproliferative activity against cancer cells |
| Lipoic acid, Phenolic acids | Anionic ring-opening oligomerization of (R,S)-β-butyrolactone initiated by salts | Non-toxic to epidermal cells, Penetration into skin layers |
| Pesticides (herbicide, antibacterial) | Anionic oligomerization of BBL or β-substituted β-lactones | Potential for controlled release systems |
Environmental and Sustainability Aspects of Beta Butyrolactone Chemistry
CO2 Valorization through Beta-Butyrolactone (B51020)
The conversion of carbon dioxide (CO2) into valuable chemicals represents a critical step towards mitigating climate change and establishing a circular economy. This compound plays a role in this valorization process, primarily through its involvement in the synthesis of degradable polyesters.
The copolymerization of cyclic esters such as β-Butyrolactone with CO2 presents a viable pathway for synthesizing biodegradable polycarbonates and polyesters. While the direct copolymerization of CO2 with certain monomers like olefins can be thermodynamically and entropically challenging, β-Butyrolactone can be incorporated into alternative synthetic strategies. For instance, α-methylene-β-butyrolactone (MβBL), which can serve as an intermediate in the copolymerization of CO2 and alkynes, can undergo ring-opening polymerization to produce syndiotactic-enriched polyesters with controlled molecular weights and low polydispersities. acs.org This method facilitates the creation of novel crystalline polymeric materials based on CO2. acs.org Furthermore, β-Butyrolactone can be copolymerized with other monomers, including those derived from CO2 and butadiene, to form degradable polyester (B1180765) structures. nsf.govnsf.gov The ring-opening polymerization (ROP) of β-Butyrolactone is a well-established route for the production of poly(3-hydroxybutyrate) (PHB), a prominent biodegradable polyhydroxyalkanoate. wikipedia.orgmdpi.comresearchgate.net
Renewable Feedstocks for this compound Production
Enhancing the sustainability of β-Butyrolactone involves developing methods for its production from renewable resources. While conventional synthesis routes exist, research is increasingly focused on bio-based alternatives. For example, gamma-butyrolactone (B3396035) (GBL), a structurally related compound, can be produced from genetically engineered microbial biomass that utilizes renewable feedstocks such as glucose, fructose, sucrose, and vegetable oils to synthesize poly-4-hydroxybutyrate (P4HB). google.comgoogle.com This demonstrates the feasibility of using biomass-derived sources for the production of butyrolactones. Additionally, certain methylene (B1212753) butyrolactone monomers, which share structural similarities with β-Butyrolactone, can be obtained from bio-renewable sources like itaconic acid, a product of biomass fermentation from sources such as corn or rice. researchgate.net
Sustainable Polymer Synthesis Approaches
Beyond its direct copolymerization with CO2, β-Butyrolactone is integral to several sustainable polymer synthesis methodologies. Its ring-opening polymerization (ROP) is a primary method for synthesizing biodegradable PHB. wikipedia.orgmdpi.comresearchgate.netacs.org The advancement of controlled ROP techniques utilizing diverse catalyst systems, including both metal complexes and organocatalysts, enables the synthesis of PHB with precisely controlled molecular weights and material properties. researchgate.netacs.orgrsc.org Furthermore, β-Butyrolactone can be copolymerized with other sustainable monomers, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), a furan (B31954) derivative derived from biomass, to yield degradable poly(ester-co-ether) copolymers. rsc.org These approaches contribute significantly to the development of environmentally benign polymers with properties tailored for a wide range of applications.
Q & A
Q. What are the established laboratory synthesis methods for beta-butyrolactone?
this compound is synthesized via catalytic carbonylation of epoxides under CO pressure. A highly active catalyst, [(salph)Al(THF)₂][Co(CO)₄], enables high yields (up to 95%) at 50°C and 880 psi CO. This method retains stereochemistry when using chiral epoxides like (R)-propylene oxide .
Q. What safety protocols are critical when handling this compound?
this compound is a proven carcinogen and irritant. Use engineering controls (e.g., fume hoods), personal protective equipment (nitrile gloves, vapor respirators), and store away from heat/oxidizers. Chronic exposure requires strict adherence to OSHA guidelines and RTECS classifications .
Q. Which analytical techniques validate this compound purity and structural integrity?
Gas chromatography (GC) and nuclear magnetic resonance (NMR) are standard for purity assessment. Electrospray ionization tandem mass spectrometry (ESI-MSn) characterizes copolymers derived from this compound, while gel permeation chromatography (GPC) determines molecular weight distributions .
Q. How should experimental procedures be documented to ensure reproducibility?
Document catalyst preparation (e.g., molar ratios, solvent purity), reaction conditions (temperature, pressure), and characterization methods. Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate primary data from supplementary materials .
Advanced Research Questions
Q. How do reaction conditions influence stereochemical outcomes in this compound polymerization?
Stereochemical control depends on catalyst design and solvent polarity. Single-site β-diiminate zinc catalysts produce isotactic poly(3-hydroxybutyrate) with >90% enantiomeric excess, while polar solvents like THF stabilize ion pairs in anionic polymerization, affecting tacticity .
Q. What mechanistic insights explain contradictory stereochemical results in carbonylation vs. polymerization?
Catalytic carbonylation of (R)-beta-butyrolactone to succinic anhydride proceeds with inversion via nucleophilic Co(CO)₄⁻ attack, whereas ring-opening polymerization retains configuration due to coordination-insertion mechanisms at chiral centers .
Q. How can researchers resolve discrepancies between theoretical and experimental molecular weights in polymerization?
Deviations arise from chain-transfer reactions or incomplete monomer conversion. Use kinetic studies (e.g., time-dependent GPC) to identify termination pathways. Adjust initiator-to-monomer ratios or employ living polymerization techniques (e.g., anionic with acetic acid salts) to narrow dispersity (Ð < 1.2) .
Q. What strategies mitigate toxicity risks in biomedical applications of this compound-derived polymers?
Purify poly(3-hydroxybutyrate) via repeated precipitation to remove residual monomer. Validate biocompatibility using in vitro cytotoxicity assays (e.g., ISO 10993-5) and in vivo degradation studies in model organisms .
Q. How do counterion effects modulate polymerization rates in anionic systems?
Larger counterions (e.g., tetrabutylammonium vs. lithium) reduce ion pairing, increasing propagation rates. Solvent polarity further influences reactivity; for example, dichloromethane enhances ion dissociation compared to toluene .
Q. What computational methods predict this compound reactivity in novel catalytic systems?
Density functional theory (DFT) models simulate transition states for CO insertion and lactone ring-opening. Pair with experimental kinetics (e.g., Arrhenius plots) to validate activation energies and selectivity trends .
Methodological Guidance for Data Analysis
- Handling Contradictory Toxicity Data : Cross-reference RTECS classifications with in vitro assays (e.g., Ames test for mutagenicity) and prioritize peer-reviewed toxicological studies over isolated LD₅₀ values .
- Stereochemical Assignments : Use chiral HPLC or optical rotation measurements to confirm configuration. For polymers, correlate tacticity with thermal properties (DSC) and crystallinity (XRD) .
- Reproducibility Checks : Archive raw data (e.g., NMR spectra, chromatograms) in public repositories like Zenodo. Disclose synthetic anomalies (e.g., moisture sensitivity) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
